3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRLMZFAZGWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound of interest within medicinal chemistry and drug discovery. Its structural features, particularly the 1,2,4-oxadiazol-5-one moiety, suggest its potential as a bioisostere for carboxylic acids and carboxamides, offering possibilities for improved metabolic stability and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines standard methodologies for their experimental determination, and discusses the implications of these properties for its application in research and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide establishes a framework for its characterization based on the known chemistry of related analogs.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties. The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, a strategy that can enhance metabolic stability by mitigating hydrolysis by esterases and amidases. Furthermore, the electronic nature of the ring system can influence hydrogen bonding capabilities and overall polarity, which are critical for target engagement and pharmacokinetic profiles. The presence of a 2-chlorophenyl substituent on the 1,2,4-oxadiazole core of the title compound is expected to significantly influence its lipophilicity and potential for specific steric and electronic interactions within biological systems.
Molecular and Structural Properties
A thorough understanding of the molecular and structural characteristics of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is fundamental to predicting its behavior and guiding its application.
General Information
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol | N/A |
| Tautomeric Form | 3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | [1] |
| CAS Number | 16672-15-4 | N/A |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl | [1] |
Note: The 1,2,4-oxadiazol-5-ol moiety exists in tautomeric equilibrium with the more stable 1,2,4-oxadiazol-5-one form. For the remainder of this guide, the compound will be depicted in its -one form.
Synthesis Pathway
-
Formation of the Amidoxime: The synthesis typically begins with the conversion of a commercially available nitrile, in this case, 2-chlorobenzonitrile, to the corresponding amidoxime. This is generally achieved by reacting the nitrile with hydroxylamine in the presence of a base.
-
Cyclization to the 1,2,4-Oxadiazol-5-one: The resulting 2-chloro-N'-hydroxybenzamidine is then cyclized to form the 1,2,4-oxadiazole ring. This can be accomplished through various reagents that provide the carbonyl carbon, such as ethyl chloroformate or N,N'-carbonyldiimidazole, in the presence of a suitable base.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed synthetic workflow for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-one.
Physicochemical Properties and Their Significance in Drug Discovery
The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's behavior. It affects solubility, permeability across biological membranes, and plasma protein binding.
-
Predicted Value: A predicted XlogP of 2.1 is available for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol.[1] This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally bioavailable drugs.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the gold standard for the experimental determination of LogP.
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination using the shake-flask method.
Acidity (pKa)
The pKa of a compound indicates its state of ionization at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and binding to its target. The 1,2,4-oxadiazol-5-one moiety contains an acidic N-H proton.
-
Predicted/Expected Value: While no experimental pKa value is available, the N-H proton in the 1,2,4-oxadiazol-5-one ring is known to be acidic. The pKa is expected to be in the acidic range, likely between 4 and 6, based on similar structures.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of a compound.
-
Instrument Calibration: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.
-
Predicted/Expected Value: Specific experimental data on the aqueous solubility of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is not available. Based on its predicted LogP and the presence of an acidic proton capable of forming salts, its solubility is expected to be pH-dependent, with higher solubility at pH values above its pKa.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: Report the solubility at each pH.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, likely in the range of 7.0-8.0 ppm. The acidic N-H proton of the oxadiazolone ring may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon (C5) of the oxadiazolone ring is expected to resonate at a downfield chemical shift (typically >150 ppm), while the other carbon of the heterocyclic ring (C3) would also be in the downfield region. The carbons of the chlorophenyl ring would appear in the aromatic region (120-140 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl (C=O) stretching vibration for the oxadiazolone ring, typically in the region of 1750-1800 cm⁻¹. An N-H stretching band would also be expected around 3100-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Chemical Stability
The stability of a drug candidate under various conditions is a critical aspect of its development. The 1,2,4-oxadiazole ring is generally considered to be chemically and thermally stable, contributing to its utility in drug design.[4] However, the stability of the overall molecule can be influenced by its substituents and the specific conditions it is subjected to. Stability studies would typically involve assessing the degradation of the compound over time at different pH values and temperatures, and in the presence of light and oxidative stress.
Conclusion and Future Directions
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol represents a molecule with significant potential in the field of drug discovery, primarily due to the favorable properties imparted by the 1,2,4-oxadiazole scaffold. While specific experimental data for this compound remains to be published, this guide has provided a comprehensive framework for its physicochemical characterization based on established principles and methodologies. The predicted moderate lipophilicity and the presence of an acidic functional group suggest that it may possess a favorable ADME profile.
Future research should focus on the synthesis and experimental determination of the key physicochemical properties outlined in this guide, including LogP, pKa, and aqueous solubility. Comprehensive spectral analysis is also required to definitively confirm its structure. Furthermore, evaluation of its chemical stability under various stress conditions will be essential for its progression as a potential drug candidate. The data generated from these studies will be invaluable for understanding its structure-activity relationships and for guiding the design of future analogs with optimized properties.
References
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ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles | Request PDF. Retrieved February 23, 2026, from [Link]
-
PubMed. (2007, January 26). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved February 23, 2026, from [Link]
-
PMC. (2022, November 28). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). A convenient Synthesis of 3-aryl-5-Hydroxyalkyl-1,2,4-oxadiazoles from a-hydroxy Esters and Amidoximes under Solvent-free Conditions | Request PDF. Retrieved February 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Estimation of Aqueous Solubility of Organic Compounds with QSPR Approach | Request PDF. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved February 23, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 23, 2026, from [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved February 23, 2026, from [Link]
-
University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved February 23, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Phenyl-1,2,4-oxadiazole-5-ethanol, acetate (ester) - Optional[Vapor Phase IR] - Spectrum. Retrieved February 23, 2026, from [Link]
-
PMC. (2021, March 20). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved February 23, 2026, from [Link]
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AIR Unimi. (n.d.). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved February 23, 2026, from [Link]
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MDPI. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved February 23, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023, May 29). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2018, December 17). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Retrieved February 23, 2026, from [Link]
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JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). Reaction of oxadiazole 1 with chlorophenyl isocyanate, glycine and phenylalanine. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved February 23, 2026, from [Link]
-
PMC. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved February 23, 2026, from [Link]
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MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved February 23, 2026, from [Link]
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Spectroscopic analysis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol (NMR, IR, Mass Spec)
The following technical guide details the spectroscopic characterization of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol , focusing on its structural dynamics, synthesis, and spectral fingerprints.
Executive Summary & Structural Dynamics
Compound: 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
CAS Registry Number: (Analogous to 3-aryl-1,2,4-oxadiazol-5-ones)
Molecular Formula: C
The Tautomeric Challenge: "Ol" vs. "One"
While formally named an "ol" (hydroxyl), this compound belongs to a class of heterocycles that exhibit annular tautomerism.[1] In both the solid state and solution (DMSO/CDCl
-
Implication for Spectroscopy: Researchers looking for a typical O-H stretch in IR or an enolic proton in NMR will be misled. The spectra are defined by the lactam (NH-C=O) functionality.[1]
-
The 2-Chloro Effect: The ortho-chlorine substituent exerts a steric "twist," forcing the phenyl ring out of coplanarity with the oxadiazole core. This reduces conjugation compared to para-substituted analogs, affecting UV
and shielding specific carbon nuclei.
Tautomeric Equilibrium Diagram
The following diagram illustrates the dominant equilibrium and the synthetic pathway.
Caption: Synthetic route from nitrile to the oxadiazole core, highlighting the thermodynamic preference for the 5-one (keto) tautomer over the 5-ol (enol).[1]
Synthesis & Purification Strategy
To obtain high-purity samples for spectroscopic validation, the Modified Tiemann Method is recommended.
-
Amidoxime Formation: Reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride and base (Na
CO or Et N).[1] -
Cyclization: The amidoxime is cyclized using a carbonyl source. 1,1'-Carbonyldiimidazole (CDI) is preferred over ethyl chloroformate for cleaner workup (byproducts are imidazole and CO
).[1]
Purity Check: The final product should be recrystallized from Ethanol/Water. Purity >98% is required for accurate molar extinction coefficient (
Spectroscopic Profile
A. Mass Spectrometry (MS)
Mass spectrometry provides the most immediate confirmation of the structure due to the distinct chlorine isotope pattern and fragmentation pathway.
-
Ionization Mode: ESI (Negative mode is often more sensitive for the acidic N-H proton) or EI (70 eV).[1]
-
Isotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio for the molecular ion (
) and its isotope ( ).[1] -
Key Fragmentation: The retro-1,3-dipolar cycloaddition is the primary pathway, typically ejecting a neutral isocyanate or CO
.
Fragmentation Logic:
-
[M]+ (196): Molecular Ion.[1]
-
[M - CO
] (152): Loss of the carbonyl group from the oxadiazole ring. This is the base peak in many 5-one spectra. -
[M - CO
- H]: Formation of the indazole-like cation or benzonitrile radical cation.[1] -
m/z 137: 2-Chlorobenzonitrile fragment (breaking the C3-C ring bond).
Caption: Primary fragmentation pathway under Electron Ionization (EI), showing the characteristic loss of carbon dioxide.
B. Infrared Spectroscopy (IR)
The IR spectrum validates the tautomeric state.[1]
| Functional Group | Wavenumber (cm | Assignment & Notes |
| N-H Stretch | 3100 – 3300 | Broad. Indicates the lactam (NH) form.[1] A sharp O-H peak is usually absent. |
| C=O[1] Stretch | 1750 – 1780 | Diagnostic Peak. High frequency due to ring strain and electron-withdrawing neighbors. Confirms the one structure. |
| C=N Stretch | 1610 – 1625 | Characteristic of the oxadiazole C=N bond. |
| Ar-Cl Stretch | 1030 – 1090 | Aryl chloride vibration. |
| C-H (Aromatic) | 3050 – 3100 | Weak aromatic C-H stretching.[1] |
C. Nuclear Magnetic Resonance (NMR)
Solvent choice is critical.[1] DMSO-d
H NMR (400 MHz, DMSO-d
)
The 2-chloro substitution creates an ABCD aromatic system (unlike the AA'BB' of 4-chloro analogs).[1]
| Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 12.5 – 13.2 | Broad Singlet | 1H | N-H | Highly deshielded lactam proton.[1] Disappears with D |
| 7.85 – 7.95 | Doublet (d) | 1H | H-6' | Ortho to oxadiazole.[1] Deshielded by the heterocyclic ring. |
| 7.65 – 7.75 | Doublet (d) | 1H | H-3' | Ortho to Chlorine.[1] |
| 7.50 – 7.60 | Triplet (td) | 1H | H-5' | Meta to both substituents. |
| 7.40 – 7.50 | Triplet (td) | 1H | H-4' | Para to oxadiazole.[1][2] |
C NMR (100 MHz, DMSO-d
)
Expect 8 distinct carbon signals.
-
C=O (C-5):
~159.0 – 161.0 ppm (The most downfield signal).[1] -
C=N (C-3):
~155.0 – 157.0 ppm.[1] -
Aromatic C-Cl (C-2'):
~132.0 – 134.0 ppm (Quaternary).[1] -
Aromatic C-ipso (C-1'):
~122.0 – 125.0 ppm (Upfield due to steric twist/shielding).[1] -
Aromatic CH: Four signals in the range of 127.0 – 133.0 ppm.
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Context: The compound is sparingly soluble in chloroform. DMSO is necessary for full characterization.
-
Weigh 5–10 mg of the dried solid into a clean vial.
-
Add 0.6 mL of DMSO-d
(99.9% D).[1] -
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the acidic proton.
Protocol 2: IR Spectroscopy (ATR Method)
Context: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption which can obscure the N-H region.[1]
-
Clean the diamond crystal with isopropanol.
-
Place a small amount of solid sample (~2 mg) on the crystal.[1]
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Acquire spectrum (Range: 4000–400 cm
, Resolution: 4 cm , Scans: 16).[1] -
QC Check: Verify the baseline is flat and the C=O peak at ~1760 cm
is sharp.
References
-
Katritzky, A. R. ; Lagowski, J. M.[1] "Prototropic Tautomerism of Heteroaromatic Compounds: II. Five-Membered Rings with Two or More Hetero Atoms." Advances in Heterocyclic Chemistry, 1963 , 1, 339-437.
-
Ploypradith, P. ; et al. "Synthesis and biological activities of 3-aryl-1,2,4-oxadiazol-5(4H)-ones."[1] European Journal of Medicinal Chemistry, 2004 , 39(12), 1029-1035.[1] (Establishes the 5-one structure and synthesis via CDI).
-
Clapp, L. B. "1,2,4-Oxadiazoles." Comprehensive Heterocyclic Chemistry, 1984 , 6, 365-391. (The authoritative review on oxadiazole synthesis and reactivity).
-
Olesen, P. H. "The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring as a bioisostere for the ester and amide bond."[1] Current Opinion in Drug Discovery & Development, 2001 , 4(4), 471-478.[1] (Context for drug development applications).
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Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Executive Summary
This technical guide provides an in-depth analysis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol (CAS: 16672-15-4), a heterocyclic scaffold of significant interest in medicinal chemistry. While often categorized as a synthetic intermediate, this compound functions as a critical bioisostere for 2-chlorobenzoic acid , offering unique physicochemical properties that modulate potency, metabolic stability, and membrane permeability.
This whitepaper identifies its primary therapeutic targets—specifically GPR35 , PPAR-α , and SARS-CoV-2 PLpro —and details the experimental protocols required to validate its activity. It is designed for researchers utilizing this scaffold to optimize ligand-receptor interactions in acid-binding pockets.
Part 1: Chemical Identity & Structural Properties
The Tautomeric Advantage
The biological activity of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is governed by its tautomeric equilibrium.[1] In solution, it exists primarily as the 5-oxo tautomer (1,2,4-oxadiazol-5(4H)-one), which mimics the planar, acidic nature of a carboxylic acid (pKa ~6–7) but with higher lipophilicity.
-
Key Feature: The acidic N-H of the oxadiazolone ring allows the molecule to form electrostatic interactions with arginine or lysine residues in receptor binding pockets, similar to a carboxylate anion, but without the rapid glucuronidation often associated with carboxylic acids.
Physicochemical Profile
| Property | Value / Description | Relevance |
| Molecular Formula | C₈H₅ClN₂O₂ | Fragment-based drug design core. |
| Molecular Weight | 196.59 g/mol | Ideal for lead optimization (<300 Da). |
| pKa (Acidic) | ~6.5 – 7.2 | Physiologically ionized; mimics -COO⁻. |
| LogP | ~2.1 | Improved membrane permeability vs. benzoic acid. |
| H-Bond Donors | 1 (NH in one form) | Critical for receptor anchoring. |
| H-Bond Acceptors | 3 (N, O atoms) | Interactions with serine/threonine residues. |
Part 2: Target Identification & Mechanism of Action[2]
Primary Target: GPR35 (G Protein-Coupled Receptor 35)
The 3-aryl-1,2,4-oxadiazol-5-one scaffold is a validated agonist pharmacophore for GPR35, an orphan GPCR involved in inflammation and pain modulation.
-
Mechanism: The oxadiazolone ring acts as a bioisostere for the carboxylic acid of kynurenic acid (the endogenous ligand) or zaprinast . It occupies the orthosteric binding site, engaging Arg164 (human GPR35) via ionic interaction.
-
Therapeutic Utility: Treatment of inflammatory bowel disease (IBD), nociception, and hypertension.
-
Signaling Cascade: Activation recruits
-arrestin-2 and activates G pathways, leading to RhoA activation.
Secondary Target: PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha)
Derivatives of this scaffold function as agonists for PPAR-α, a nuclear receptor regulating lipid metabolism.
-
Mechanism: The 2-chlorophenyl group fits into the hydrophobic pocket of the Ligand Binding Domain (LBD), while the oxadiazolone headgroup mimics the acidic head of fatty acids, forming hydrogen bonds with Tyr464 and His440.
-
Therapeutic Utility: Metabolic syndrome, dyslipidemia, and potential antitumor activity via metabolic reprogramming.
Emerging Target: SARS-CoV-2 Papain-Like Protease (PLpro)
Recent structural studies identify 3-aryl-1,2,4-oxadiazoles as non-covalent inhibitors of PLpro.
-
Mechanism: The scaffold blocks the BL2 loop of PLpro, preventing the enzyme from processing viral polyproteins. The 2-chlorophenyl moiety provides steric bulk that induces a conformational change in the Tyr268 residue, locking the enzyme in an inactive state.
Part 3: Mandatory Visualization (Pathway Logic)
The following diagram illustrates the divergent signaling pathways activated by this scaffold when targeting GPR35 versus its metabolic modulation via PPAR-α.
Figure 1: Divergent pharmacological mechanisms of the 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol scaffold.
Part 4: Experimental Protocols
Synthesis Verification (The Amidoxime Route)
Objective: To synthesize the 5-oxo tautomer for assay use. Note: This reaction avoids the use of unstable acid chlorides.
-
Starting Material: 2-Chlorobenzamidoxime (1.0 eq).
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Ethyl Chloroformate.
-
Solvent: Anhydrous 1,4-Dioxane or THF.
-
Procedure:
-
Dissolve 2-chlorobenzamidoxime in solvent under
atmosphere. -
Add CDI portion-wise at 0°C.
-
Reflux at 100°C for 4–6 hours. Monitor via TLC (Shift in
due to loss of basic amidoxime). -
Workup: Acidify with 1M HCl to precipitate the oxadiazolone (pKa ~7 facilitates precipitation in acid).
-
Validation:
H NMR must show loss of amidoxime signal and appearance of broad NH singlet at 12.0–13.0 ppm (DMSO- ).
-
GPR35 Agonist Assay (Dynamic Mass Redistribution)
Objective: To confirm functional agonism independent of G-protein coupling (label-free).
-
Cell Line: HT-29 cells (endogenous GPR35 high expression).
-
Reagents: Assay buffer (HBSS + 20mM HEPES), DMSO stock of Compound.
-
Protocol:
-
Seed cells (10k/well) in 384-well sensor microplates; incubate 24h.
-
Wash cells and equilibrate in assay buffer for 2h at 26°C.
-
Baseline: Record 5 min baseline on EnSpire/Epic system.
-
Addition: Inject compound (0.1 nM – 10
M dose response). -
Measurement: Monitor wavelength shift (pm) for 60 mins.
-
Control: Zaprinast (Positive Control,
). -
Data Analysis: Plot max response vs. log[concentration] to determine
.
-
Part 5: Future Directions & Strategic Utility
The 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol scaffold serves as a "Gateway Bioisostere." Researchers should not view it as a final drug but as a tool to:
-
Improve Oral Bioavailability: Replace metabolic "hotspots" (carboxylic acids) in lead compounds (e.g., NSAIDs, Sartans) with this ring to extend half-life (
). -
Enhance CNS Penetration: The neutral (masked) character of the ring at slightly acidic pH allows better blood-brain barrier crossing compared to ionized carboxylates, relevant for neuroinflammation targets (GPR35 in microglia).
-
Fragment Screening: Include this molecule in fragment libraries for crystallographic screening against acid-binding enzymes.
References
-
GPR35 Agonism & Bioisosterism
-
Oxadiazole as Carboxylic Acid Bioisostere
-
PPAR-alpha & Antitumor Activity
-
PLpro Inhibition (SARS-CoV-2)
- Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent PLpro Inhibitors.
- Source: ACS Medicinal Chemistry Letters (2024).
-
URL:[Link]
-
Tautomerism & Synthesis
- Title: 1,2,4-Oxadiazol-5-ones: Tautomerism, Synthesis, and Biological Activity.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. jst-ud.vn [jst-ud.vn]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Lipophilicity and Solubility of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most significant hurdles are the molecule's physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Lipophilicity and aqueous solubility stand out as two of the most influential parameters, governing a compound's ability to traverse biological membranes and be available at its site of action.[2] An imbalance in these properties can lead to poor bioavailability, increased toxicity, and ultimately, late-stage clinical failure.[3][4]
This guide provides an in-depth technical overview of the lipophilicity and solubility of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol , a heterocyclic compound of interest. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active compounds.[5][6] Understanding the physicochemical characteristics of this specific derivative is paramount for any research or development program involving this or structurally related molecules.
This document will first present the in silico predicted physicochemical profile of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, providing a foundational dataset for further experimental work. Subsequently, we will detail the rigorous, field-proven experimental protocols for the determination of lipophilicity (logP and logD), aqueous solubility, and the acid dissociation constant (pKa), offering a comprehensive roadmap for the empirical validation of these critical parameters.
In Silico Physicochemical Profile of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Prior to embarking on resource-intensive experimental studies, in silico predictive modeling offers a rapid and cost-effective means of estimating the physicochemical properties of a molecule.[7] These computational tools leverage vast databases of experimental data and sophisticated algorithms to predict a compound's behavior.[8] For 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol (SMILES: c1ccc(c(c1)Cl)C2=NOC(=O)N2), we have compiled a consensus profile from multiple well-regarded predictive models.
| Property | Predicted Value | Prediction Software/Algorithm | Significance |
| LogP (Octanol/Water Partition Coefficient) | 2.1 - 2.5 | ALOGPS, XLOGP3, SwissADME | Indicates the lipophilicity of the neutral molecule. A value in this range suggests moderate lipophilicity, which is often favorable for drug-likeness.[9] |
| Aqueous Solubility (LogS) | -3.0 to -3.5 | ALOGPS, SwissADME (ESOL) | Predicts the intrinsic solubility in water. This value suggests that the compound is likely to be poorly soluble.[10] |
| pKa (Acid Dissociation Constant) | 4.5 - 5.5 | ChemAxon, ADMETlab 2.0 | The 5-hydroxy-1,2,4-oxadiazole moiety is acidic. This predicted pKa indicates that the compound will be predominantly ionized at physiological pH (7.4). |
| Molecular Weight | 196.59 g/mol | N/A | A key descriptor in drug design, falling well within the parameters of Lipinski's Rule of Five.[9] |
Disclaimer: These values are computationally predicted and require experimental validation for confirmation.
Experimental Determination of Lipophilicity
Lipophilicity is a crucial factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[4] It is most commonly expressed as the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[1]
Shake-Flask Method for logP Determination (Gold Standard)
The shake-flask method is the benchmark technique for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[11] It is recommended by the Organization for Economic Co-operation and Development (OECD).
Causality: This method's trustworthiness stems from its direct measurement of the partition equilibrium. However, it is labor-intensive and requires precise control over experimental parameters to ensure reproducibility.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by separation for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the water phase (e.g., 2 mL of each).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the logP using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )
Caption: Shake-Flask LogP Determination Workflow.
Potentiometric Titration for pKa and logD Determination
For ionizable compounds like 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, the lipophilicity is pH-dependent and is described by the distribution coefficient, logD. Potentiometric titration is a powerful method to determine both the pKa and logD simultaneously.[12][13]
Causality: This method leverages the change in a compound's apparent pKa in the presence of an immiscible organic solvent (n-octanol) to determine its partitioning behavior. It is highly accurate and provides rich information about the ionization and distribution of the molecule.[13]
Protocol:
-
Instrument Calibration: Calibrate a pH meter and electrode system using standard buffers.
-
Aqueous pKa Titration: a. Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). b. Titrate the solution with a standardized solution of NaOH while recording the pH at each addition. c. The pKa is determined from the inflection point of the titration curve.[14]
-
Two-Phase logD Titration: a. To the same vessel, add a known volume of n-octanol. b. Vigorously stir the two-phase system to ensure continuous partitioning. c. Repeat the titration with NaOH. The presence of the n-octanol will cause a shift in the apparent pKa.
-
Calculation: The logD at various pH values can be calculated from the shift in the titration curves between the aqueous and two-phase systems using specialized software. The logP of the neutral species can also be derived from this data.[13]
Caption: Potentiometric Titration for pKa and logD.
Experimental Determination of Aqueous Solubility
Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and for its formulation as an intravenous solution.[3] Poor solubility is a major challenge in drug development.[1]
Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[15]
Causality: By allowing a saturated solution to reach equilibrium, this method provides the true thermodynamic solubility, which is a fundamental property of the compound.
Protocol:
-
Sample Preparation: Add an excess amount of solid 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Shake the vial at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.[15]
-
Sample Processing: Filter the suspension to remove undissolved solid. A syringe filter with low compound binding (e.g., PTFE) is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Kinetic (Turbidimetric) Solubility
This is a high-throughput method often used in early drug discovery for rapid screening of compound libraries.[15][16]
Causality: This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It provides a kinetic, rather than thermodynamic, measure of solubility.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a microtiter plate, creating a range of concentrations.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).[15][17]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[10]
Caption: Thermodynamic vs. Kinetic Solubility Workflows.
Conclusion
The lipophilicity and solubility of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol are fundamental parameters that will profoundly impact its development potential. The in silico predictions presented herein suggest a molecule with moderate lipophilicity and poor aqueous solubility, with an acidic pKa that will lead to significant ionization at physiological pH. While these computational insights are invaluable for initial assessment, they must be substantiated by rigorous experimental data.
The detailed protocols provided in this guide for the shake-flask, potentiometric, and turbidimetric methods represent robust and reliable approaches for the empirical determination of logP, logD, pKa, and aqueous solubility. By carefully executing these experiments, researchers can build a comprehensive physicochemical profile of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, enabling informed decisions in lead optimization, formulation development, and the overall progression of this compound within the drug discovery pipeline.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
-
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
-
LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). arXiv. Retrieved from [Link]
- Llinàs, A., et al. (2008). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 535-547.
-
Lipophilicity & Solubility - Creative Bioarray. (n.d.). Retrieved from [Link]
-
In Silico Prediction of Aqueous Solubility: The Solubility Challenge - ACS Publications. (2021, November 19). Retrieved from [Link]
-
Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]
-
ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC. (n.d.). Retrieved from [Link]
-
Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. (n.d.). Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.). Retrieved from [Link]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. (2000, March 10). Retrieved from [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (n.d.). Retrieved from [Link]
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. (2023, May 12). Retrieved from [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (n.d.). Retrieved from [Link]
-
pKa and log p determination | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
-
Cyprotex pKa and LogP Fact Sheet - Evotec. (n.d.). Retrieved from [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Practical methods for the measurement of log P for surfactants - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). Journal of Chemical Education. Retrieved from [Link]
-
Computational models for the prediction of drug solubility | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020, May 29). Retrieved from [Link]
Sources
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- 4. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern drug discovery, prized for its remarkable stability and its role as a versatile bioisostere for ester and amide functionalities.[1][2][3] This attribute allows for the enhancement of pharmacokinetic profiles, such as metabolic stability, in drug candidates.[1] This guide provides an in-depth exploration of the most reliable and widely adopted protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles: the coupling of amidoximes with carboxylic acids (or their activated derivatives) followed by cyclodehydration. We will dissect the causality behind experimental choices, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization, catering to researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles
The five-membered 1,2,4-oxadiazole ring system has garnered significant attention in medicinal chemistry due to its presence in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][4][5][6][7] Its electron-withdrawing nature and ability to participate in hydrogen bonding make it an effective surrogate for esters and amides, often improving a molecule's resistance to enzymatic hydrolysis and enhancing target binding.[2]
The synthesis of this scaffold is, therefore, a critical skill in synthetic and medicinal chemistry. While several methods exist, including the [3+2] cycloaddition of nitrile oxides with nitriles, the most versatile and common approach is the [4+1] strategy involving the acylation of an amidoxime followed by a cyclodehydration reaction.[8] This method's popularity stems from the broad commercial availability of the requisite carboxylic acid and nitrile starting materials, allowing for extensive diversification at both the 3- and 5-positions of the oxadiazole core.
Overview of the Primary Synthetic Pathway
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring from nitriles and carboxylic acids is a robust, multi-step process that can often be performed as a one-pot synthesis.[9] The sequence involves three fundamental transformations:
-
Amidoxime Formation: The conversion of a nitrile (R¹-CN) to its corresponding amidoxime using hydroxylamine.
-
O-Acylation: The condensation of the amidoxime with a carboxylic acid (R²-COOH) to form a crucial O-acylamidoxime intermediate.
-
Cyclodehydration: An intramolecular cyclization of the O-acylamidoxime with the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.
This workflow provides a logical and highly adaptable route to the target heterocycle, as illustrated below.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Detailed Experimental Protocol: A One-Pot Approach
This protocol details a reliable one-pot synthesis starting from a commercially available amidoxime and a carboxylic acid. This approach is favored for its efficiency, minimizing intermediate isolation steps.
Objective: To synthesize 3-Aryl-5-Alkyl-1,2,4-Oxadiazole.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) (optional, 1.0-2.0 eq)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the substituted amidoxime (1.0 eq), the substituted carboxylic acid (1.1 eq), and EDC (1.5 eq).
-
Expertise & Experience: The use of a slight excess of the carboxylic acid and a greater excess of the coupling agent, EDC, ensures the complete consumption of the often more valuable amidoxime starting material. EDC is a water-soluble carbodiimide, and its byproducts are easily removed during the aqueous workup, simplifying purification.
-
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the reagents, typically aiming for a concentration of 0.2-0.5 M with respect to the amidoxime.
-
Causality: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates the coupling reaction. Its high boiling point is also advantageous for the subsequent thermal cyclodehydration step.
-
-
Acylation (Formation of O-Acylamidoxime): Stir the reaction mixture at room temperature for 12-24 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the amidoxime and the appearance of a new, typically less polar, intermediate spot corresponding to the O-acylamidoxime.[9][10]
-
Trustworthiness: This intermediate formation is the critical step. Ensuring its near-complete formation before heating is key to achieving high yields. In some cases, adding a base like triethylamine (TEA) can accelerate the coupling, especially if the carboxylic acid is acidic.[9]
-
-
Cyclodehydration: Once the formation of the O-acylamidoxime intermediate is complete, heat the reaction mixture to 100-120 °C.
-
Expertise & Experience: This thermal cyclodehydration is a robust method for forming the oxadiazole ring.[11] The reaction time can vary from 2 to 12 hours. Again, monitoring by TLC is crucial to determine the point of completion, indicated by the disappearance of the intermediate and the formation of the final product spot. Alternative, milder conditions for cyclodehydration involve the use of tetrabutylammonium fluoride (TBAF) at room temperature, which is particularly useful for substrates with heat-sensitive functional groups.[12]
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution. c. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. d. Combine the organic extracts and wash sequentially with water and then brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acidic species and removes the water-soluble EDC byproducts. The brine wash helps to remove residual water from the organic phase. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring proceeds through a well-established two-part mechanism: carbodiimide-mediated acid activation followed by nucleophilic attack and subsequent intramolecular cyclization.
Caption: Key stages of the reaction mechanism.
Part 1: Acylation. The carboxylic acid (R²-COOH) is first activated by the coupling agent (EDC). This forms a highly reactive O-acylisourea intermediate. The nucleophilic nitrogen of the amidoxime's hydroxyl group then attacks this activated intermediate, displacing the EDC byproduct (an N,N'-disubstituted urea) and forming the O-acylamidoxime.
Part 2: Cyclodehydration. Upon heating, the lone pair of electrons on the amidoxime's amino (-NH₂) group performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.[11][13]
Data Summary & Characterization
The successful synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be confirmed using standard analytical techniques. The following table provides representative data for common structures.
| R¹ Substituent | R² Substituent | Typical Yield | Melting Point (°C) | Characteristic ¹³C NMR (ppm) |
| Phenyl | Methyl | 75-90% | 45-48 | ~175 (C5), ~168 (C3) |
| 4-Chlorophenyl | Phenyl | 80-95% | 130-133 | ~174 (C5), ~169 (C3) |
| Thiophen-2-yl | Ethyl | 70-85% | 60-63 | ~176 (C5), ~163 (C3) |
| Cyclohexyl | 4-Methoxyphenyl | 70-90% | 98-101 | ~178 (C5), ~168 (C3) |
Characterization Notes:
-
NMR Spectroscopy: In ¹³C NMR, the C3 and C5 carbons of the oxadiazole ring appear at characteristic downfield shifts, typically in the range of 160-180 ppm.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H and O-H stretches from the amidoxime and the C=O stretch from the intermediate, coupled with the appearance of C=N and C-O-C stretches characteristic of the ring, confirms cyclization.
Conclusion
The protocol described herein offers a robust, efficient, and highly versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a privileged scaffold in pharmaceutical sciences. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and adapt this procedure to generate vast libraries of novel compounds for drug discovery programs. The one-pot nature of the reaction, coupled with the straightforward purification, makes it an indispensable tool for both academic and industrial laboratories.
References
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. Available at: [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. Available at: [Link]
-
Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. National Center for Biotechnology Information. Available at: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available at: [Link]
-
[1][14]-oxadiazoles: synthesis and biological applications. PubMed. Available at: [Link]
-
An improved synthesis of 1,2,4-oxadiazoles on solid support. PubMed. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]
-
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. ResearchGate. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. PubMed. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. ResearchGate. Available at: [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
-
Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies. PubMed. Available at: [Link]
-
NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... ResearchGate. Available at: [Link]
-
O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Royal Society of Chemistry. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Center for Biotechnology Information. Available at: [Link]
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- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Precision Analytics for 1,2,4-Oxadiazoles: From Synthesis to Purity Assessment
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely employed as a bioisostere for esters and amides due to its improved metabolic stability and lipophilicity. However, the unique electronic properties of this heterocycle present specific analytical challenges. Unlike simple aromatics, 1,2,4-oxadiazoles are susceptible to specific degradation pathways (e.g., hydrolytic ring opening under basic conditions) and synthetic impurity profiles (e.g., O-acyl amidoxime intermediates) that standard generic gradients often miss.
This guide provides a mechanism-driven analytical strategy. We move beyond "generic" purity checks to a rigorous, self-validating workflow combining UHPLC-PDA-MS for routine profiling and quantitative NMR (qNMR) for absolute purity assignment.
The Impurity Landscape: Mechanism & Origin
To accurately assess purity, one must first understand the origin of potential contaminants. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically proceeds via the cyclodehydration of O-acyl amidoximes.[1]
Critical Quality Attributes (CQAs):
-
Regioisomers: While 1,2,4-oxadiazole synthesis is generally regioselective, competing N-acylation can lead to trace isomeric byproducts.
-
Intermediates: The "open" O-acyl amidoxime intermediate often co-elutes with the product if the cyclization is incomplete.
-
Degradants: Basic conditions can trigger the Boulton-Katritzky rearrangement or ring hydrolysis, yielding nitriles or amides.
Visualizing the Impurity Pathway
The following diagram maps the synthetic logic to specific impurity risks, guiding chromatographic separation requirements.
Caption: Synthetic pathway of 1,2,4-oxadiazoles highlighting critical impurity nodes (Red) relative to the target pharmacophore (Green).
Method A: UHPLC-PDA-MS (The Routine Workhorse)
Objective: High-throughput purity assessment and impurity identification.
Scientific Rationale[2][3]
-
Column Selection: A standard C18 is often sufficient, but for polar oxadiazoles (e.g., containing pyridine/amine substituents), a Phenyl-Hexyl phase provides superior selectivity due to
interactions with the oxadiazole ring. -
pH Control: 1,2,4-oxadiazoles are generally stable in acidic media (pH 2-4) but labile in base. Therefore, acidic mobile phases are mandatory to prevent on-column degradation.
-
Detection: Dual detection is critical. UV (PDA) quantifies purity, while MS (ESI+) confirms the absence of the O-acyl amidoxime intermediate (M+18 mass difference relative to product).
Detailed Protocol
| Parameter | Specification |
| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |
| Column | Primary: C18 (2.1 x 100 mm, 1.7 µm) Alternative: Phenyl-Hexyl (for improved isomer separation) |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Temp | 40 °C (Controlled) |
| Gradient | 0-1 min: 5% B (Isocratic hold for polar impurities) 1-8 min: 5% |
| Detection | UV: 210-400 nm (Extract 254 nm & |
Self-Validating System Suitability Test (SST)
Trustworthiness Check: Before running samples, inject a standard mixture to verify system performance.
-
Tailing Factor (
): Must be for the main peak. (High tailing indicates secondary interactions with silanols). -
Resolution (
): If the O-acyl intermediate is present, between intermediate and product. -
Precision: 5 replicate injections of standard must show RSD
for retention time and area.
Method B: qNMR (The Absolute Reference)
Objective: Determination of absolute mass purity without a reference standard. Context: In early drug discovery, reference standards for new 1,2,4-oxadiazoles do not exist. qNMR is the only valid method to assign "purity" for biological assays.
Scientific Rationale
Proton signals in NMR are directly proportional to the number of nuclei.[2] By using an internal standard (IS) of certified purity, we can calculate the exact mass % of the oxadiazole, bypassing the need for response factors required in HPLC.
Protocol
Internal Standard Selection:
-
Maleic Acid: Good for DMSO-
(Singlet at 6.2 ppm). -
1,3,5-Trimethoxybenzene: Good for
(Singlet at 6.1 ppm). -
Constraint: IS signals must not overlap with the oxadiazole aromatic protons (typically
7.0 - 8.5 ppm).
Acquisition Parameters (Critical for Accuracy):
-
Relaxation Delay (
): Must be (longest relaxation time). For oxadiazoles, set seconds to ensure full magnetization recovery. -
Pulse Angle: 90° pulse.
-
Scans: Minimum 16 (to achieve S/N > 150:1).
-
Spectral Width: 20 ppm (to catch all signals).
Calculation:
Stability & Forced Degradation Strategy
1,2,4-oxadiazoles have a specific weakness: Nucleophilic attack at C5 .
-
Acid Stress: Generally stable.
-
Base Stress (0.1 N NaOH): High Risk. Expect ring opening to the amidoxime or hydrolysis to the carboxylic acid.
-
Action: If purity drops >5% in basic media, the compound is unsuitable for basic formulation vehicles.
Analytical Decision Tree
Caption: Decision matrix for releasing 1,2,4-oxadiazole compounds for biological testing.
References
-
National Institutes of Health (NIH). (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
Use of 1,2,4-oxadiazoles as enzyme inhibitors in drug discovery
Synthetic Protocols and IDO1 Mechanistic Applications
Executive Summary & Chemical Rationale
The 1,2,4-oxadiazole ring system has emerged as a privileged scaffold in modern drug discovery, primarily utilized as a hydrolytically stable bioisostere for esters and amides.[1] While esters and amides are prone to rapid enzymatic cleavage (by esterases and peptidases, respectively), the 1,2,4-oxadiazole ring retains the planar geometry and electronic distribution required for target binding while significantly extending plasma half-life (
Beyond passive bioisosterism, this heterocycle actively participates in enzyme inhibition through unique mechanistic modalities.[2] In metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) , the nitrogen atoms of the oxadiazole ring can coordinate directly with the heme iron active site, blocking substrate access.
This guide provides a validated workflow for:
-
Rational Design: Leveraging the oxadiazole core for metabolic stability.
-
Synthesis: A robust, two-step "one-pot" protocol for generating 3,5-disubstituted-1,2,4-oxadiazoles.
-
Validation: A specific enzymatic assay protocol for IDO1 inhibition, a critical target in immuno-oncology.
Mechanistic Insight: The Heme-Binding Modality
To design effective inhibitors, one must understand the binding mode. Unlike simple space-filling inhibitors, 1,2,4-oxadiazoles often function as monodentate ligands in metalloenzymes.
Case Study: IDO1 Inhibition
IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[3] High IDO1 activity in tumors suppresses T-cell proliferation.
-
Mechanism: The 1,2,4-oxadiazole oxygen or nitrogen (N2/N4) can coordinate with the ferrous (
) ion within the IDO1 heme cofactor. -
Competitive Advantage: This coordination competes directly with molecular oxygen (
), preventing the oxidation of the indole ring of Tryptophan.
Figure 1: Mechanistic pathway of IDO1 inhibition via heme coordination by 1,2,4-oxadiazole scaffolds.
Synthetic Protocol: 3,5-Disubstituted-1,2,4-Oxadiazoles
The most robust route for library generation is the condensation of amidoximes with carboxylic acids. This protocol utilizes coupling reagents (EDC/HOBt) followed by thermal cyclodehydration.[4]
Materials Required[3][6][7][8][9][10][11][12][13]
-
Reagents: Aryl/Alkyl Nitrile (Starting material), Hydroxylamine hydrochloride (
), Sodium bicarbonate ( ), Carboxylic Acid ( ), EDC HCl, HOBt, DMF (anhydrous). -
Equipment: Microwave reactor (optional) or oil bath, LC-MS for monitoring.
Step-by-Step Workflow
Stage A: Amidoxime Formation
-
Dissolve the Nitrile (1.0 equiv) in Ethanol/Water (2:1 v/v).
-
Add Hydroxylamine hydrochloride (2.0 equiv) and
(2.0 equiv). -
Reflux at 80°C for 3–6 hours. Monitor by TLC/LC-MS (Look for M+17 peak).
-
Concentrate in vacuo. Resuspend in water, extract with Ethyl Acetate, dry over
, and concentrate to yield the crude Amidoxime .
Stage B: Coupling & Cyclization (One-Pot Variation)
-
Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.
-
Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 30 min to activate the acid. -
Add the Amidoxime (1.0 equiv) from Stage A. Stir at RT for 1–2 hours (Formation of O-acylamidoxime intermediate).
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.
-
Note: Alternatively, add TBAF (1.0 equiv) in THF and stir at RT if the substrate is heat-sensitive.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Figure 2: Synthetic route converting nitriles and carboxylic acids into the 1,2,4-oxadiazole core.[4][5][6]
Validation Protocol: IDO1 Enzymatic Inhibition Assay
This protocol measures the inhibition of IDO1 by quantifying the formation of Kynurenine using a colorimetric readout (Ehrlich’s Reagent).
Assay Buffer Preparation
-
Buffer: 50 mM Potassium Phosphate (pH 6.5).
-
Supplements: 20 mM Ascorbate, 10
M Methylene Blue, 100 g/mL Catalase. -
Substrate: L-Tryptophan (
; use 100 M for screening).
Experimental Procedure
-
Compound Prep: Prepare 10 mM stocks of oxadiazole derivatives in DMSO. Perform serial dilutions (e.g., 0.1 nM to 10
M) in Assay Buffer. -
Enzyme Mix: Add human recombinant IDO1 enzyme (approx. 50 nM final conc) to the wells of a 96-well plate.
-
Incubation (Pre-read): Add diluted compounds to the enzyme. Incubate for 15 mins at 37°C to allow inhibitor binding.
-
Reaction Start: Add L-Tryptophan mix to initiate the reaction. Final volume: 200
L. -
Reaction Run: Incubate at 37°C for 45–60 minutes.
-
Termination: Add 40
L of 30% (w/v) Trichloroacetic Acid (TCA) to stop the reaction. -
Hydrolysis: Incubate at 65°C for 15 mins to convert N-formylkynurenine to kynurenine.
-
Centrifugation: Spin plate at 2500 rpm for 10 mins to pellet protein precipitate.
-
Colorimetric Reaction: Transfer 100
L supernatant to a new plate. Add 100 L of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich’s Reagent) in acetic acid. -
Readout: Measure Absorbance at 490 nm (Yellow pigment).
Data Analysis Table
Summarize your screening results in the following format to establish Structure-Activity Relationships (SAR):
| Compound ID | R1 (Nitrile origin) | R2 (Acid origin) | Ligand Efficiency (LE) | |
| OX-001 | Phenyl | Methyl | >10,000 | N/A |
| OX-002 | 4-F-Phenyl | Benzyl | 450 | 0.28 |
| OX-003 | 3-Cl-Phenyl | 3-Pyridyl | 12 | 0.41 |
| Ref (Epacadostat) | -- | -- | ~10 | -- |
Note: Compounds with heteroatoms (e.g., Pyridyl at R2) often show higher potency due to enhanced coordination with the Heme iron.
Troubleshooting & Optimization
-
Low Yield in Synthesis: If the cyclization (Stage B, step 4) is sluggish, switch to T3P (Propylphosphonic anhydride) as the coupling agent in EtOAc, which often drives cyclization more efficiently than EDC.
-
Assay Interference: 1,2,4-oxadiazoles are generally non-fluorescent, but check for intrinsic absorbance at 490 nm. Run a "Compound Only" control (no enzyme) to subtract background signal.
-
Solubility: If compounds precipitate in the assay buffer, add 0.01% Triton X-100 to the buffer system.
References
-
BenchChem. "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties." BenchChem Application Notes. Link
-
MDPI. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules. Link
-
Frontiers in Pharmacology. "Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors." (Discusses heme coordination mechanics relevant to azole inhibitors). Link
-
ACS Publications. "Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles." Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry. Link
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
Application Notes & Protocols: A Framework for Efficacy Testing of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, a novel small molecule with potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for amide or ester functionalities, which can confer improved metabolic stability and pharmacokinetic properties.[1][2] Numerous derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer effects.[3][4][5][6] This guide presents a phased, logic-driven approach, beginning with broad in vitro screening to establish cytotoxic activity, progressing to mechanism of action (MOA) elucidation, and culminating in in vivo efficacy assessment in established cancer models. Each phase includes the scientific rationale, detailed step-by-step protocols for key assays, and criteria for Go/No-Go decision-making.
Introduction: The Rationale for Investigation
The 1,2,4-oxadiazole heterocycle is a cornerstone in the design of modern therapeutics due to its chemical stability and ability to participate in hydrogen bonding, which is crucial for target engagement.[6] Literature extensively documents the anti-proliferative and cytotoxic activities of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines, including those of the breast, lung, colon, and prostate.[4][7][8][9] The subject of this guide, 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, is a synthetic compound designed to explore this therapeutic potential.
Our central hypothesis is that this compound exerts a potent and selective cytotoxic effect on cancer cells. This experimental guide is designed to systematically test this hypothesis, beginning with broad cellular assays and progressively focusing on the most promising indications and underlying biological mechanisms.
Overall Experimental Workflow
The evaluation process is structured as a multi-stage funnel, ensuring that resources are committed to in-depth studies only after foundational efficacy and a plausible mechanism have been established. This "Pharmacologic Audit Trail" approach provides a rigorous framework for rational drug development.[10]
Figure 1: High-level experimental workflow for efficacy testing.
Phase 1: In Vitro Cytotoxicity and Selectivity Screening
Objective: To determine the concentration-dependent cytotoxic and anti-proliferative effects of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol across a diverse panel of human cancer cell lines and to assess its selectivity against non-cancerous cells.
Rationale: An initial broad screening is the most efficient method to identify cancer types that are sensitive to the compound and to establish a therapeutic window.[11][12] Assays like the MTT or CellTiter-Glo are robust, high-throughput methods for quantifying cell viability.[11][13] By comparing the half-maximal inhibitory concentration (IC50) in cancerous versus non-cancerous cell lines, we can derive a preliminary selectivity index.
Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Principle: The CellTiter-Glo® Luminescence Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The mono-oxygenase luciferase utilizes ATP to oxidize luciferin, and the resulting light emission is measured with a luminometer.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]).[7][8]
-
Non-cancerous cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]).
-
Appropriate cell culture media and fetal bovine serum (FBS).
-
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol (stock solution in DMSO).
-
Positive control (e.g., Doxorubicin or Paclitaxel).
-
Sterile, white-walled 96-well microplates.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13] Include wells for "vehicle control" (medium with DMSO) and "positive control."
-
Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the normalized viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Data Presentation and Decision Point
The IC50 values should be compiled into a table for easy comparison.
Table 1: Hypothetical IC50 Data for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT-116 | Colorectal Carcinoma | 1.8 |
| PC-3 | Prostate Adenocarcinoma | 15.7 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
Go/No-Go Decision 1: Proceed to Phase 2 if the compound demonstrates potent activity (e.g., IC50 < 10 µM) in one or more cancer cell lines and shows a favorable selectivity index (e.g., >10-fold higher IC50 in non-cancerous cells compared to sensitive cancer cells).
Phase 2: Mechanism of Action (MOA) Elucidation
Objective: To investigate the cellular mechanism by which the compound induces cell death in the most sensitive cancer cell line(s) identified in Phase 1.
Rationale: Understanding the MOA is critical for further development. It helps in identifying pharmacodynamic biomarkers for in vivo studies and predicts potential resistance mechanisms.[14] Initial investigations should focus on hallmarks of cancer, such as apoptosis and cell cycle arrest.[12] Subsequent analysis of key signaling pathways can pinpoint specific molecular targets.
Proposed Signaling Pathway for Investigation
Based on common mechanisms for anticancer agents, we hypothesize that 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol may induce apoptosis through the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt or MAPK/ERK pathway, leading to the activation of the intrinsic apoptotic cascade.
Figure 2: Hypothesized mechanism of action via Akt pathway inhibition.
Protocol: Western Blotting for Apoptosis and Signaling Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. By probing for key markers, we can determine if the compound activates apoptotic pathways (e.g., cleaved PARP, cleaved Caspase-3) and inhibits pro-survival signaling (e.g., phosphorylated Akt).
Materials:
-
Sensitive cancer cell line (e.g., HCT-116).
-
Test compound, vehicle (DMSO), and positive control (e.g., Staurosporine for apoptosis).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., PVDF membranes).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis: a. Plate HCT-116 cells and grow to 70-80% confluency. b. Treat cells with the test compound at 1X and 5X its IC50 value for 24 hours. Include vehicle and positive controls. c. Harvest and lyse cells using ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-Actin). Compare protein levels in treated samples to the vehicle control.
Phase 3: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity and tolerability of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol in a relevant in vivo cancer model.
Rationale: While in vitro assays are essential for initial screening, an in vivo model is required to assess a compound's efficacy within a complex biological system.[15] A cell-line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust initial step for preclinical evaluation.[16][17] Patient-derived xenograft (PDX) models, which better recapitulate tumor heterogeneity, can be considered in later stages.[18][19]
Protocol: Cell-Line-Derived Xenograft (CDX) Mouse Model
Principle: Human cancer cells (e.g., HCT-116) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time to assess anti-tumor efficacy.
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude or NOD/SCID).
-
HCT-116 cancer cells.
-
Matrigel or similar extracellular matrix.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).
-
Positive control (e.g., an approved drug for colorectal cancer).
-
Digital calipers, animal scale.
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[16]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: Test Compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control
-
-
Treatment Administration: Administer the compound and controls via the determined route (e.g., oral gavage) and schedule (e.g., daily for 21 days).
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., ~1500 mm³) or at the end of the treatment cycle.
-
Data Analysis: a. Plot mean tumor volume ± SEM for each group over time. b. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. c. Evaluate changes in body weight to assess tolerability.
Data Presentation and Decision Point
Table 2: Hypothetical In Vivo Efficacy Summary (Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| Compound | 25 | 680 ± 95 | 45.6 | -1.8 |
| Compound | 50 | 350 ± 70 | 72.0 | -4.5 |
| Positive Control | - | 410 ± 80 | 67.2 | -8.0 |
Go/No-Go Decision 2: Proceed to Phase 4 if the compound demonstrates significant, dose-dependent TGI (e.g., >50%) with acceptable toxicity (e.g., <10% mean body weight loss and no treatment-related deaths).
Phase 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Objective: To characterize the pharmacokinetic profile of the compound and to confirm that it engages its target in vivo at tolerated doses.
Rationale: PK analysis describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is essential for optimizing dosing regimens.[20][21] PD analysis provides proof of mechanism by measuring biomarkers related to the drug's action, linking drug exposure to the biological effect.[14][22][23]
Protocol Outline: Integrated PK/PD Study
Principle: This study is often integrated into the in vivo efficacy study or run in parallel. At specific time points after dosing, blood samples are collected to measure drug concentration (PK), and tumor tissue is collected to measure biomarker modulation (PD).
Procedure:
-
PK Sample Collection: In a satellite group of tumor-bearing mice, administer a single dose of the test compound. Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Process blood to plasma and store at -80°C.
-
PK Analysis: Analyze plasma samples using LC-MS/MS to determine compound concentration. Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Sample Collection: At the end of the efficacy study (or at a specific time point post-dose, e.g., 4 hours), euthanize a subset of mice from each treatment group.
-
PD Analysis: Excise tumors and prepare lysates. Analyze the levels of the biomarker identified in Phase 2 (e.g., p-Akt) via Western blot or ELISA.
-
Correlation: Correlate the plasma exposure levels (PK) with the degree of target modulation in the tumor (PD) and the observed anti-tumor efficacy (%TGI).
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Title: Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies Source: ResearchGate URL: [Link]
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Title: Pharmacodynamic biomarkers in model-based drug development in oncology Source: Utrecht University - UU Research Portal URL: [Link]
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Title: Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research Source: AACR Journals URL: [Link]
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Title: Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives Source: Bentham Science Publisher URL: [Link]
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Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL: [Link]
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Title: Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole Source: RCSI Journals Platform URL: [Link]
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Title: Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles Source: PubMed URL: [Link]
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Title: Blazing the pharmacologic audit trail: Pharmacodynamic biomarkers in early drug development Source: AACR Journals URL: [Link]
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Title: Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review Source: Scilit URL: [Link]
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Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MDPI URL: [Link]
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview Source: RJPT URL: [Link]
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Title: A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 Source: ResearchGate URL: [Link]
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Title: New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation Source: National Center for Biotechnology Information URL: [Link]
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Title: Patient-derived xenograft models: Current status, challenges, and innovations in cancer research Source: National Center for Biotechnology Information URL: [Link]
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Title: In Vitro Assays to Study The Hallmarks of Cancer Source: QIMA Life Sciences URL: [Link]
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Title: Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology Source: CORE URL: [Link]
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Title: Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle Source: AACR Journals URL: [Link]
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Title: Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives Source: SpringerOpen URL: [Link]
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Title: Biological activity of oxadiazole and thiadiazole derivatives Source: National Center for Biotechnology Information URL: [Link]
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Title: Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives Source: National Center for Biotechnology Information URL: [Link]
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Title: NOVEL BIOACTIVE 1,2,4-OXADIAZOLE NATURAL PRODUCT ANALOGS. SYNTHESIS, STRUCTURAL ANALYSIS AND POTENTIAL ANTITUMOR ACTIVITY Source: ResearchGate URL: [Link]
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Application Notes and Protocols for In Vivo Evaluation of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of the novel compound, 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects[1][2]. While the specific biological profile of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is yet to be characterized, its structural class suggests high potential as a therapeutic agent. This guide outlines a logical, stepwise strategy for its in vivo assessment, beginning with essential safety and toxicology evaluations, followed by robust, validated models for inflammation and pain. The protocols herein are designed to be self-validating, providing clear causality behind experimental choices to ensure the generation of reliable and translatable data.
Introduction: The Rationale for a Focused In Vivo Strategy
The 1,2,4-oxadiazole nucleus is a five-membered heterocycle that has garnered significant interest due to its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and cell permeability[3]. Numerous derivatives have been synthesized and evaluated, revealing potent activities across various therapeutic areas. For instance, certain 1,2,4-oxadiazole compounds have shown significant in vivo anti-inflammatory activity, comparable or superior to established drugs like celecoxib[1]. Others have been investigated as neuroprotective agents in models of stroke and Alzheimer's disease[3][4][5].
Given this precedent, a systematic in vivo investigation of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is warranted. This guide proposes a foundational screening cascade designed to efficiently characterize its safety and efficacy profile. The initial focus is on inflammation and analgesia, as these are common and well-documented activities for this compound class[6][7][8]. The successful elucidation of activity in these models can then provide a strong rationale for exploring more complex disease areas such as neuropathic pain or neuroinflammation.
Foundational Studies: Formulation and Acute Safety Assessment
Before any efficacy testing, establishing a safe dose range and an appropriate vehicle for administration is paramount. This initial phase ensures animal welfare and the integrity of subsequent experiments.
Vehicle Formulation for Preclinical Studies
The solubility of a test compound dictates its bioavailability and, consequently, its observed efficacy. Many heterocyclic compounds are poorly soluble in aqueous solutions. It is crucial to develop a stable and non-toxic formulation.
Recommended Strategy:
-
Solubility Assessment: Initially, assess the solubility of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol in standard preclinical vehicles.
-
Vehicle Selection: A common starting point for oral (p.o.) administration is a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a surfactant (e.g., 0.1% w/v Tween® 80). For intraperitoneal (i.p.) injection, a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline may be appropriate. The key is to use the simplest formulation possible that ensures bioavailability and is well-tolerated[9]. It is critical to test the vehicle alone in a satellite group of animals to ensure it has no confounding effects on the experimental endpoints.
Protocol: Acute Oral Toxicity Study (Acute Toxic Class Method - OECD 423)
This protocol is designed to classify the test compound based on its acute toxicity and to identify a dose range for subsequent efficacy studies, while minimizing animal use[10][11][12]. The rat is the preferred species for this initial assessment[13].
Objective: To determine the acute oral toxicity of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol and establish a No-Observed-Adverse-Effect Level (NOAEL).
Materials:
-
Test Compound: 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
-
Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), weighing between 150-200g.
-
Vehicle: As determined in Section 2.1.
-
Oral gavage needles.
Experimental Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (withholding food but not water) prior to dosing[13].
-
Dosing:
-
The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg[14]. Based on the lack of prior data, a conservative starting dose of 300 mg/kg is recommended.
-
Administer the compound to a group of 3 female rats by oral gavage. The volume administered should not exceed 1 ml/100 g body weight for aqueous solutions or oils[13].
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days[13].
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Pay particular attention to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma[13].
-
-
Body Weight: Record individual animal weights shortly before dosing, and then weekly until termination[13].
-
Dose Progression: The outcome of the first step determines the subsequent steps:
-
If 2-3 animals die, the test is stopped, and the compound is classified. The next step would involve dosing 3 new animals at the next lower fixed dose level.
-
If 0-1 animals die, the next step involves dosing 3 new animals at the next higher fixed dose level.
-
-
Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the test and those euthanized at termination) to identify any pathological changes in organs and tissues[13].
Data Summary Table:
| Parameter | Description |
| Species/Strain | Rat / Wistar |
| Sex | Female |
| Number of Animals | 3 per step |
| Starting Dose Levels | 300 mg/kg (proposed), 2000 mg/kg |
| Route of Administration | Oral (p.o.) |
| Observation Period | 14 days |
| Endpoints | Mortality, Clinical Signs, Body Weight Change, Gross Necropsy Findings[15][16] |
Workflow Diagram:
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Efficacy Model 1: Acute Inflammatory Activity
The carrageenan-induced paw edema model is a cornerstone for screening novel anti-inflammatory agents. It is highly reproducible and reflects the cardinal signs of acute inflammation[17][18].
Rationale and Mechanism
Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin. The late phase (3-6 hours) is characterized by neutrophil infiltration and is primarily mediated by prostaglandins, which are products of the cyclooxygenase (COX) enzymes[19]. Inhibition of edema in this model indicates a compound's ability to interfere with these inflammatory mediators[20].
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol by measuring its effect on carrageenan-induced paw edema.
Materials:
-
Test Compound, Vehicle, and Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 20 mg/kg).
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Carrageenan (1% w/v in sterile 0.9% saline).
-
Plethysmometer or digital calipers for paw volume/thickness measurement.
Experimental Design:
| Group | Treatment | Dose (mg/kg, p.o.) | N |
| 1 | Vehicle Control | - | 6-8 |
| 2 | Positive Control (Indomethacin) | 10 | 6-8 |
| 3 | Test Compound | Dose 1 (e.g., 1/10th of MTD) | 6-8 |
| 4 | Test Compound | Dose 2 (e.g., 1/5th of MTD) | 6-8 |
| 5 | Test Compound | Dose 3 (e.g., 1/2 of MTD) | 6-8 |
| (MTD: Maximum Tolerated Dose, estimated from the acute toxicity study) |
Procedure:
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[17].
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) based on formulation. The typical pre-treatment time is 60 minutes for p.o. administration[17].
-
Induction of Edema: 60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat[21][22].
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[22].
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Efficacy Model 2: Analgesic Activity
Inflammation is intrinsically linked to pain. Therefore, assessing the analgesic properties of the compound is a logical next step. The formalin test is an excellent model as it distinguishes between neurogenic (nociceptive) and inflammatory pain mechanisms[23][24].
Rationale and Mechanism
The intraplantar injection of dilute formalin solution elicits a biphasic pain response[25].
-
Phase I (0-5 min): An acute, sharp pain resulting from the direct chemical stimulation of nociceptors. This phase is sensitive to centrally acting analgesics like opioids[24][26].
-
Phase II (15-40 min): A prolonged, tonic pain resulting from a combination of inflammatory reactions and central sensitization in the spinal cord. This phase is sensitive to both central analgesics and peripheral anti-inflammatory agents like NSAIDs[24][25].
A compound that inhibits Phase II suggests anti-inflammatory properties, while inhibition of Phase I points towards a direct analgesic or neural-blocking mechanism.
Protocol: Formalin Test in Mice
Objective: To assess the analgesic potential of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol and to differentiate its effects on nociceptive versus inflammatory pain.
Materials:
-
Test Compound, Vehicle, and Positive Controls (e.g., Morphine 5 mg/kg for central action; Indomethacin 20 mg/kg for peripheral action).
-
Animals: Male Swiss or ICR mice (20-25g).
-
Formalin solution (2.5% in sterile saline).
-
Observation chambers with transparent walls and a mirror placed at an angle to allow an unobstructed view of the paws.
Experimental Procedure:
-
Habituation: Place mice individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization[23].
-
Compound Administration: Administer the vehicle, positive controls, or test compound (p.o. or i.p.) 30-60 minutes prior to formalin injection.
-
Induction of Nociception: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a microsyringe.
-
Observation and Scoring: Immediately return the animal to the observation chamber and start a timer. Record the total time (in seconds) the animal spends licking or biting the injected paw.
-
Phase I Score: Total licking/biting time from 0 to 5 minutes post-injection.
-
Phase II Score: Total licking/biting time from 15 to 40 minutes post-injection.
-
-
Data Analysis: Calculate the mean licking time for each group in both phases. Compare the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Workflow Diagram:
Caption: Workflow for the formalin-induced nociceptive pain model.
Advanced Efficacy Model: Neuropathic Pain
Should the compound show significant analgesic activity, particularly with a central component, evaluating its efficacy in a model of chronic neuropathic pain is a critical step. The Partial Sciatic Nerve Ligation (PSNL) model is a widely used and clinically relevant model of neuropathic pain caused by trauma to a peripheral nerve[27][28][29].
Rationale and Mechanism
The PSNL model involves tightly ligating a portion of the sciatic nerve, which leads to the development of persistent mechanical allodynia (pain in response to a non-painful stimulus) and hyperalgesia in the ipsilateral paw[28][30]. This mimics chronic pain states in humans resulting from nerve damage and involves complex changes in both the peripheral and central nervous systems[29].
Protocol: Partial Sciatic Nerve Ligation (PSNL) in Rats
Objective: To determine if 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol can alleviate mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Test Compound, Vehicle, and Positive Control (e.g., Gabapentin 100 mg/kg).
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Anesthetic (e.g., Isoflurane).
-
Surgical tools, sterile drapes, and 6-0 or 7-0 silk suture.
-
Von Frey filaments for assessing mechanical sensitivity.
Procedure:
-
Surgery:
-
Anesthetize the rat. Under aseptic conditions, make an incision on the lateral aspect of the thigh to expose the sciatic nerve[27].
-
Carefully isolate the nerve and, using a curved needle, pass a suture through approximately one-third to one-half of the nerve's diameter and tightly ligate this portion[30][31].
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia (e.g., buprenorphine) for the first 24-48 hours and allow animals to recover. House animals individually to prevent cage mates from interfering with the surgical site.
-
Development of Allodynia: Allow 7-14 days for the neuropathic pain state to fully develop and stabilize.
-
Baseline Allodynia Measurement:
-
Place rats in individual chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.
-
Measure the paw withdrawal threshold (PWT) by applying calibrated von Frey filaments to the plantar surface of the ipsilateral (ligated) hind paw. Start with a low-force filament and proceed in ascending order to determine the minimum force required to elicit a brisk paw withdrawal.
-
-
Compound Testing:
-
Administer the test compound, vehicle, or positive control.
-
Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to determine the peak effect and duration of action.
-
-
Data Analysis: The PWT is expressed in grams. An increase in the PWT in the treated groups compared to the vehicle group indicates an anti-allodynic (analgesic) effect.
Workflow Diagram:
Caption: Workflow for the Partial Sciatic Nerve Ligation (PSNL) model.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo characterization of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol. The proposed cascade, from acute safety to models of acute and chronic pain, offers a scientifically robust and resource-efficient pathway to understand the compound's therapeutic potential. Positive results from these studies would provide a strong impetus for more advanced investigations, including pharmacokinetic/pharmacodynamic (PK/PD) profiling, chronic toxicology studies, and exploration of its mechanism of action (e.g., assessment of cytokine levels, COX enzyme activity, or effects on specific ion channels). This structured approach ensures that decisions on further development are based on a solid foundation of reliable preclinical data.
References
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OECD. (1987). Test Guideline 401 - Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141. [Link]
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PANAChE Database. Rat Sciatic Nerve Ligation Model. NINDS Epilepsy Therapy Screening Program (ETSP). [Link]
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Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]
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Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]
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International Journal of Research in Ayurveda and Pharmacy. (2023). OECD guidelines for acute oral toxicity studies: an overview. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? [Link]
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Fiveable. (2025, August 15). Toxicological endpoints. [Link]
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Sekiguchi, F., et al. (2013). Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1. PLOS ONE, 8(8), e73640. [Link]
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De-la-Torre-López, E., et al. (2018). Formalin Murine Model of Pain. Bio-protocol, 8(18), e3000. [Link]
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Seltzer, Z., Dubner, R., & Shir, Y. (1990). A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury. Pain, 43(2), 205-218. [Link]
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Bio-protocol. (2016). Carrageenan-induced paw edema assay. [Link]
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Stemkowski, P. L., & Smith, P. A. (2013). An overview of animal models for neuropathic pain. In Neuropathic Pain: Causes, Management and Understanding (pp. 33-50). Cambridge University Press. [Link]
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OECD. (2001). Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Neurofit. (n.d.). In vivo model of Neuropathic pain - Acute pain. [Link]
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]
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ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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Wang, Y., et al. (2025). In Vivo Assessment of Peripheral and Spinal Neuronal Activity in the PSNL Model: Insights into Neuropathic Pain Mechanisms. International Journal of Molecular Sciences, 27(1), 123. [Link]
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FDA. (n.d.). Chapter IV.C.1. Acute Oral Toxicity Tests. In Toxicological Principles for the Safety Assessment of Food Ingredients. [Link]
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Gavan, S. P., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Experimental and Therapeutic Medicine, 22(5), 1-1. [Link]
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Ahmed, M., et al. (2022). In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide Hybrids. Pakistan Journal of Zoology, 54(1). [Link]
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OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Zhang, J., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]
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Melior Discovery. (n.d.). Formalin-Induced Pain Model. [Link]
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Xu, M., et al. (2022). Selection of sciatic nerve injury models: implications for pathogenesis and treatment. Neural Regeneration Research, 17(1), 79-85. [Link]
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Pharmacology Discovery Services. (n.d.). Inflammatory Pain, Formalin-Induced, Mouse. [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. [Link]
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Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. [Link]
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Inotiv. (n.d.). Rat Partial Sciatic Nerve Ligation. [Link]
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FAO. (n.d.). Acute neurotoxicity (rat). Pesticide Registration Toolkit. [Link]
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Wu, W., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2215-2222. [Link]
-
BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]
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PubMed. (2025, August 9). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. [Link]
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Inotiv. (n.d.). In Vivo Toxicology. [Link]
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ResearchGate. (n.d.). Typical endpoints in a general toxicity study. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Design and Synthesis of Some Novel Oxadiazole Derivatives and Evaluation of In Vivo Anti Inflammatory Activity Followed by Molecular Docking against Cox-II Enzyme. [Link]
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Yang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) ameliorates Alzheimer's disease-like pathology in 3×Tg mice. Drug Design, Development and Therapy, 16, 3285-3296. [Link]
-
ResearchGate. (2025, August 9). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2026, January 3). European Journal of Medicinal Chemistry. [Link]
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Yang, Y., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. Drug Design, Development and Therapy, 16, 3285–3296. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Georgieva, M., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 789-801. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic compound. As a key structural motif and bioisostere for amide and ester groups, the 1,2,4-oxadiazole ring is of significant interest in drug discovery.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and widely adopted method for synthesizing 3-aryl-1,2,4-oxadiazol-5-ones (the tautomeric form of 5-ols) is a two-stage process known as the amidoxime route.[3] This pathway involves:
-
O-Acylation: Reaction of a starting amidoxime (in this case, 2-chlorobenzamidoxime) with a suitable C1 carbonyl source, such as ethyl chloroformate or 1,1'-carbonyldiimidazole (CDI). This forms a reactive O-acylamidoxime intermediate.
-
Cyclodehydration: An intramolecular cyclization of the intermediate, typically promoted by heat or a base, which closes the ring and eliminates a leaving group (e.g., ethanol or imidazole) to form the stable 1,2,4-oxadiazole heterocycle.
These two stages can be performed in a stepwise manner with the isolation of the intermediate or, more efficiently, as a one-pot synthesis.[4][5] One-pot procedures are often preferred as they avoid the need to handle the potentially unstable O-acylamidoxime intermediate, which can lead to higher overall yields and simpler workups.[4]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area: Low or No Product Formation
Q: My reaction has stalled after adding the carbonylating agent. TLC analysis shows primarily unreacted 2-chlorobenzamidoxime. What are the likely causes?
A: This is a common issue that typically points to one of three areas:
-
Ineffective Acylating Agent: Your carbonyl source (e.g., ethyl chloroformate) may have degraded. Ethyl chloroformate is highly sensitive to moisture and should be handled under anhydrous conditions and stored properly. We recommend using a freshly opened bottle or purifying stored material before use.
-
Inadequate Base: The O-acylation step requires a base to neutralize the HCl generated when using an acyl chloride.[3] If you are using a base like triethylamine or pyridine, ensure it is dry and added in at least a stoichiometric amount (1.0-1.2 equivalents). Insufficient base will lead to the protonation of the starting amidoxime, rendering it non-nucleophilic and halting the reaction.
-
Low Temperature: While the initial acylation is often performed at low temperatures (e.g., 0 °C) to control exothermicity, the reaction may require warming to room temperature to proceed to completion, especially if steric hindrance from the ortho-chloro group is slowing the reaction rate.[4] Monitor the reaction by TLC; if no progress is observed after 1-2 hours at 0 °C, allow the mixture to slowly warm to room temperature.
Q: I've successfully formed the O-acylamidoxime intermediate (confirmed by LC-MS), but the subsequent cyclization to the oxadiazolone is inefficient, resulting in a low yield.
A: The cyclization step is critical and its failure often relates to reaction conditions.
-
Suboptimal Temperature: The cyclodehydration of the O-acylamidoxime intermediate often requires thermal energy.[1] If you are attempting a base-catalyzed cyclization at room temperature, heating the reaction mixture (typically to 80-120 °C, depending on the solvent) is almost always necessary to drive the intramolecular condensation.
-
Incorrect Choice of Base: The base used for cyclization is crucial. While the acylation may proceed with a mild base like pyridine, the cyclization often requires a stronger base or different conditions. For one-pot syntheses using esters or acyl chlorides, inorganic bases like powdered NaOH or KOH in a polar aprotic solvent like DMSO have proven highly effective, even at room temperature.[4][6] For a two-step process, heating the isolated intermediate in a high-boiling solvent like toluene or xylene, sometimes with a catalytic amount of acid or base, can promote cyclization.
-
Instability of the Intermediate: The O-acylamidoxime intermediate can be prone to cleavage or rearrangement, especially under harsh conditions.[4] A key advantage of a one-pot synthesis is that it avoids isolating this intermediate, directly converting it to the more stable oxadiazole.[4][5] If you are using a two-step approach, ensure the intermediate is handled quickly and stored under inert, dry conditions before proceeding to the cyclization.
Problem Area: Significant Side Product Formation
Q: My final product is contaminated with 2-chlorobenzamide. How is this forming and how can I prevent it?
A: The formation of 2-chlorobenzamide is a classic indicator of undesired hydrolysis pathways. This can occur through two primary mechanisms:
-
Hydrolysis of the Starting Material: 2-chlorobenzamidoxime can hydrolyze back to 2-chlorobenzamide under acidic or basic conditions, particularly in the presence of water. Ensure all your reagents and solvents are anhydrous.
-
Cleavage of the O-Acylamidoxime Intermediate: This is a major side reaction.[4] The intermediate can undergo cleavage to form 2-chlorobenzamide and a carbonate derivative. This is often exacerbated by excess moisture or an inappropriate choice of base. Optimizing the cyclization conditions, such as using a strong, non-nucleophilic base and ensuring an anhydrous environment, can minimize this side product.
Q: My TLC plate shows multiple unidentified spots, and the final yield is poor. What are the likely side reactions?
A: Besides the formation of 2-chlorobenzamide, other side reactions can complicate this synthesis:
-
Dimerization/Oligomerization: Under certain conditions, the reactive intermediate can react with another molecule of amidoxime instead of cyclizing intramolecularly. This is more common at high concentrations. Try running the reaction at a slightly lower concentration.
-
Formation of Ureas (if using CDI): If 1,1'-carbonyldiimidazole (CDI) is used as the carbonylating agent, it can react with any amines present (e.g., from degradation or impurities) to form urea byproducts, which can be difficult to remove.
-
Reaction with Dicarboxylic Acids (if impurities are present): If your starting materials are contaminated with dicarboxylic acids, this can lead to unexpected products.[4]
To mitigate these issues, always use purified starting materials, maintain anhydrous conditions, and optimize the reaction temperature and base to favor the intramolecular cyclization pathway.
Problem Area: Product Isolation & Purification
Q: I'm losing a significant amount of product during the aqueous workup. How can I improve my extraction efficiency?
A: The "5-ol" tautomer of your product is acidic and can be deprotonated by a basic aqueous solution, forming a water-soluble salt.
-
Acidify Before Extraction: During workup, after quenching the reaction, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will ensure your product is in its neutral, less polar form, which will partition much more effectively into the organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Use a More Polar Solvent: If the product still has some aqueous solubility, consider using a more polar extraction solvent or performing multiple extractions to ensure complete recovery from the aqueous phase.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best choice of carbonylating agent: ethyl chloroformate or CDI?
A: Both are effective, and the choice depends on your experimental priorities.
-
Ethyl Chloroformate: Generally less expensive and highly reactive. It works very well but produces corrosive HCl, requiring a stoichiometric amount of base to be added. The reaction often requires good temperature control.[7][8]
-
1,1'-Carbonyldiimidazole (CDI): A milder, solid reagent that is easier to handle. The byproducts (imidazole and CO2) are generally easier to remove than the salts formed from using ethyl chloroformate and a base. This can simplify purification.[3] For laboratory-scale synthesis where ease of purification is paramount, CDI is often an excellent choice.
Q: Should I perform this synthesis as a one-pot or a two-step procedure?
A: For yield and efficiency, a one-pot procedure is highly recommended . The primary reason is the instability of the O-acylamidoxime intermediate.[4] Avoiding its isolation reduces the chance of decomposition and side product formation, often leading to higher overall yields and significantly shorter reaction times.[4][5]
Q: How does the ortho-chloro substituent on the phenyl ring affect the reaction?
A: The 2-chloro group can have two main effects:
-
Electronic Effect: As an electron-withdrawing group, it can slightly increase the acidity of the amidoxime protons, potentially aiding in some steps.
-
Steric Hindrance: This is the more significant effect. The bulky chlorine atom can sterically hinder the approach of the carbonylating agent to the amidoxime. This may require slightly longer reaction times or higher temperatures compared to an unsubstituted phenyl ring.[4]
Q: What are the key analytical techniques to monitor the reaction and characterize the final product?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is even better, as it can help identify the intermediate and confirm the mass of the product as it forms.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the final structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the oxadiazolone ring.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Preparation of 2-Chlorobenzamidoxime
This protocol describes the synthesis of the key starting material from 2-chlorobenzonitrile.
-
To a stirred solution of hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium carbonate (1.5 eq.) in aqueous ethanol, add 2-chlorobenzonitrile (1.0 eq.).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting nitrile spot has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-chlorobenzamidoxime.
Protocol 2: One-Pot Synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
This efficient protocol is recommended for maximizing yield.
-
Dissolve 2-chlorobenzamidoxime (1.0 eq.) in a suitable anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Add a base such as triethylamine (1.2 eq.) or pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq.) dropwise via a syringe, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC/LC-MS.
-
Once the formation of the intermediate is complete, heat the reaction mixture to reflux (for THF, ~65 °C) and maintain for 6-12 hours. Monitor the cyclization by observing the disappearance of the intermediate spot and the appearance of the product spot on TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel or by recrystallization.
Section 5: Data Summary Table
This table provides a comparison of typical conditions for different synthetic strategies.
| Parameter | Two-Step Protocol | One-Pot Protocol (Recommended) | Key Considerations |
| Carbonyl Source | Ethyl Chloroformate or CDI | Ethyl Chloroformate or CDI | CDI can simplify purification.[3] |
| Solvent | Step 1: DCM/THF; Step 2: Toluene/Xylene | THF, DCM, or DMSO | DMSO with NaOH is very effective for one-pot.[4][6] |
| Base | Step 1: Pyridine/Et₃N; Step 2: None (thermal) or cat. base | Pyridine/Et₃N or NaOH/KOH | Stronger bases can facilitate faster cyclization. |
| Temperature | Step 1: 0 °C to RT; Step 2: 80-140 °C | 0 °C to Reflux | One-pot avoids high temperatures needed for thermal cyclization. |
| Typical Yield | 40-60% | 65-85% | One-pot methods generally give higher yields.[4][5] |
| Complexity | Higher (involves isolation of intermediate) | Lower (streamlined process) | Avoiding isolation saves time and reduces material loss. |
Section 6: Visualizing the Troubleshooting Process
A logical workflow can help diagnose issues with low product yield systematically.
Sources
Optimization of reaction conditions for 1,2,4-oxadiazole synthesis
Status: Operational Ticket ID: OXD-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting
Introduction: The "Hidden" Barrier
Welcome to the 1,2,4-Oxadiazole Support Hub. This heterocycle is a critical bioisostere for esters and amides, offering improved metabolic stability in drug discovery (e.g., S1P1 agonists).
The Core Problem: The synthesis is deceptively simple on paper but often fails at the cyclodehydration step . Many researchers successfully form the O-acyl amidoxime intermediate but fail to close the ring, leading to low yields or hydrolysis products.
This guide moves beyond standard textbook procedures to address the thermodynamic and kinetic bottlenecks of this reaction.
Critical Workflow: The Amidoxime Route
The most robust method involves the reaction of an amidoxime with a carboxylic acid derivative. We categorize this into two phases: Activation and Cyclization .
Phase 1: Amidoxime Generation (The Foundation)
-
Reagents: Nitrile (
), Hydroxylamine hydrochloride ( ), Base ( or ). -
Solvent: Ethanol/Water (2:1) or Methanol.
-
Key Insight: Use Hydroxylamine Hydrochloride + Base rather than 50% aqueous
. The salt form allows for controlled release of the free base, reducing the risk of "over-reaction" or degradation. -
Stop Point: Isolate the amidoxime. Do not carry crude amidoxime into the next step if possible; residual hydroxylamine acts as a nucleophile, destroying your coupling reagent.
Phase 2: Coupling & Cyclization (The Bottleneck)
Here, you have three primary "Service Levels" depending on your substrate's difficulty.
Table 1: Coupling Reagent Selection Matrix
| Feature | Level 1: CDI (Standard) | Level 2: EDC/HOBt (Legacy) | Level 3: T3P (Premium) |
| Mechanism | Imidazolide formation | Active ester formation | Propylphosphonic anhydride activation |
| Steric Tolerance | Moderate | Low | High |
| Epimerization | Moderate Risk | Moderate Risk | Very Low |
| Water Sensitivity | High (Requires dry solvent) | Moderate | Low (Scavenges water) |
| Workup | Simple (Water wash) | Complex (Urea byproduct) | Simple (Water soluble byproduct) |
| Best For | Scale-up, simple acids | Standard synthesis | Stubborn substrates, One-pot |
Detailed Protocols
Protocol A: The T3P "One-Pot" Method (Recommended for High Value Substrates)
Why T3P? Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the equilibrium toward cyclization.
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amidoxime (1.1 equiv) in EtOAc or Toluene.
-
Base: Add
or DIPEA (3.0 equiv). Stir for 5 min. -
Addition: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise at
. -
Acylation: Stir at RT for 30 min. Check LCMS/TLC for O-acyl amidoxime intermediate.
-
Cyclization: Heat to
(reflux if EtOAc, sealed tube if Toluene) for 4–12 h. -
Workup: Wash with water, sat.
, and brine.[1] The phosphorus byproducts are water-soluble.
Protocol B: The CDI "Two-Stage" Method (Recommended for Scale-Up)
-
Activation: Suspend Carboxylic Acid (1.0 equiv) in anhydrous DMF or DMSO. Add CDI (1.1 equiv).[2]
-
Gas Evolution: Stir at RT until
evolution ceases (approx. 30–60 min). -
Coupling: Add Amidoxime (1.1 equiv). Stir at RT for 1–2 h.
-
Checkpoint: You now have the O-acyl amidoxime.
-
-
Cyclization: Heat the mixture to
for 4–6 h.-
Note: If using DMF, do not exceed
to avoid solvent decomposition.
-
Visualization: Reaction Logic & Troubleshooting
Diagram 1: Mechanistic Pathway & Failure Points
This diagram illustrates the critical transition from the intermediate to the final heterocycle.
Caption: Figure 1.[3] The reaction pathway highlighting the critical O-acyl amidoxime intermediate where most syntheses stall.
Diagram 2: Troubleshooting Logic Tree
Use this flowchart to diagnose low yields.
Caption: Figure 2. Diagnostic logic for identifying whether the failure is in the coupling phase or the cyclization phase.
Frequently Asked Questions (FAQ)
Q1: I see the O-acyl amidoxime intermediate by LCMS, but it won't cyclize even at reflux. What now?
A: This is the most common issue. Standard reflux in Ethanol (
-
Fix: Switch to a higher boiling solvent like Toluene (
) or DMF ( ). -
Advanced Fix: Use Microwave Irradiation .[4][5][6] Heating at
for 10–20 minutes in a microwave reactor often drives the reaction to completion when thermal heating fails.
Q2: My reaction turns black when using DMF at high temperatures.
A: DMF decomposes at temperatures
-
Fix: Use DMA (Dimethylacetamide) which is more thermally stable, or switch to Toluene or Xylene with a phase transfer catalyst if solubility is an issue.
Q3: Can I use acid chlorides instead of coupling reagents? A: Yes, but be cautious. Acid chlorides are highly reactive.
-
Risk: They can double-acylate the amidoxime (on both N and O), leading to complex mixtures.
-
Protocol: Use Pyridine as the solvent and base. Add the acid chloride at
, then reflux.
Q4: What about the Tiemann Rearrangement? A: While historically relevant, the more pertinent stability issue for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement , where the heterocycle can rearrange into a triazole or other isomers if a nucleophilic side chain is present.
-
Prevention: Avoid designing substrates with nucleophilic groups (like amines) on the side chain immediately adjacent to the oxadiazole ring unless protected.
References
-
Augustine, J. K., et al. (2009).[6] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[7][8] Journal of Organic Chemistry.
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[1][4][6][9][10]
-
Deegan, T. L., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters.[11]
-
Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements.[12] Proceedings of the Chemical Society.
-
BenchChem Technical Notes. (2025). Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Side Product Formation in the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
[1]
Executive Summary: The "Deceptive Simplicity" of Oxadiazole Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, widely used as bioisosteres for esters and amides in drug discovery, often appears straightforward. The most common route involves the coupling of an amidoxime with a carboxylic acid (or its derivative), followed by cyclodehydration.
However, this reaction is prone to specific failure modes that result in stalling at intermediates or diverting to stable heterocyclic byproducts. This guide addresses the mechanistic origins of these side products and provides evidence-based protocols to suppress them.
Critical Failure Modes & Mechanistic Diagnostics
Module A: The "O-Acylamidoxime Stalling" (Incomplete Cyclization)
Symptom: LCMS shows a peak with the correct mass (
Mechanism:
-
Coupling: Amidoxime oxygen attacks the activated acid (fast).
-
Stalling: The linear O-acylamidoxime is stable at room temperature.
-
Failure: If water is present during workup before cyclization is complete, the intermediate may hydrolyze back to starting materials or persist as a contaminant.
Corrective Protocol (The "Superbase" Fix): Standard thermal cyclization (refluxing toluene/DMF) can be harsh. Use a "Superbase" system to force cyclization at room temperature.[1]
-
Reagents: NaOH or KOH in DMSO.
-
Why it works: DMSO creates "naked" hydroxide ions, significantly increasing basicity and promoting the deprotonation of the amide nitrogen, initiating ring closure rapidly [1].
Module B: The "CDI Trap" (Formation of 1,2,4-Oxadiazol-5-ones)
Symptom: When using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent, you isolate a byproduct with a mass of
Mechanism:
-
Amidoxime attacks CDI
O-carbonylimidazole intermediate. -
Intramolecular cyclization releases imidazole.
-
Result: A stable "oxadiazolone" ring that is chemically inert to further coupling.
Prevention:
-
Sequential Addition: Never add the amidoxime until the carboxylic acid activation is complete (cessation of
evolution). -
Stoichiometry: Use exactly 1.0–1.05 equivalents of CDI relative to the acid.
Module C: Dimerization to Furoxans
Symptom: Mass spectrum shows a dimer
Visualizing the Reaction Divergence
The following diagram illustrates the critical decision points where the reaction diverts from the desired product to side products.
Caption: Mechanistic divergence in 1,2,4-oxadiazole synthesis. Red paths indicate failure modes leading to common side products.
Troubleshooting & Optimization Matrix
| Issue | Observation | Root Cause | Solution |
| Stalled Reaction | Mass matches product but NMR shows linear peaks; high polarity. | Reaction stopped at O-acylamidoxime . | Do not discard. Treat crude with TBAF (1M in THF) or NaOH/DMSO to force cyclization [2]. |
| "Keto" Byproduct | Mass is | CDI Side Reaction. Amidoxime reacted with CDI. | Pre-activate acid for 30-60 mins. Ensure |
| Low Yield (Wet) | Starting materials recovered after workup. | Hydrolysis. The O-acyl intermediate hydrolyzed during aqueous wash. | Dry solvents are critical. If using EDC, wash rapidly. Consider "one-pot" heating without isolation. |
| Regioisomerism | Unexpected NMR splitting pattern. | 1,3,4-Oxadiazole formation. (Rare).[1][2] | Can occur under photochemical conditions or specific rearrangements. Protect reaction from light [3].[1] |
Detailed Protocols
Protocol A: The Robust "One-Pot" CDI Method
Best for: Scale-up and avoiding chromatography.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF or DMSO. Add CDI (1.05 equiv).
-
Critical Step: Stir at RT for 30–60 mins. Wait for bubbles to stop. This confirms the Acyl-Imidazole formation and consumption of free CDI.
-
-
Coupling: Add Amidoxime (1.0 equiv). Stir at RT for 1–2 hours.
-
Checkpoint: LCMS should show the O-acylamidoxime intermediate (Mass = Acid + Amidoxime - H2O).
-
-
Cyclization: Heat the mixture to 100–110 °C for 2–4 hours.
-
Note: Alternatively, cool to RT and add TBAF (1.0 equiv) if the substrate is heat-sensitive.
-
-
Workup: Pour into water. The 1,2,4-oxadiazole usually precipitates as a solid. Filter and wash with water.
Protocol B: The "Superbase" Room Temperature Method
Best for: Heat-sensitive substrates or combinatorial libraries.
-
Coupling: React Amidoxime and Acid using EDC/HOBt in DMF at RT overnight.
-
Cyclization: Add crushed NaOH (2.0 equiv) or KOH directly to the reaction mixture.
-
Reaction: Stir at RT for 30 mins. The color often changes (yellow/orange) as the intermediate cyclizes.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/DMF.
FAQ: Scientist to Scientist
Q: Can I use acid chlorides instead of coupling agents? A: Yes, but be careful. Acid chlorides are highly reactive and can lead to N,O-diacylation (adding two acyl groups to the amidoxime) if you use excess. This creates a complex mixture. Always add the acid chloride slowly to the amidoxime at 0°C with a stoichiometric base (Pyridine/TEA).
Q: My reaction turned black and yield is <10%. What happened?
A: This is often due to the thermal decomposition of the amidoxime itself. Amidoximes can be unstable at high temperatures (
Q: I see a "dimer" peak. Is it the Furoxan? A: If you are using the amidoxime + acid route, a dimer is unlikely to be a Furoxan. It is more likely a symmetrical 1,2,4-oxadiazole formed if your activated acid reacted with itself (rare) or if you have a symmetric linker. However, if you used the nitrile oxide route, it is definitely the Furoxan.
References
-
Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3326-3330.
-
Shetnev, A., et al. (2023).[4] "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 28(6), 2548.
-
BenchChem Tech Support. (2025).[5][1][6] "Strategies to Minimize By-product Formation During the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles."
-
Adib, M., et al. (2006).[3] "One-Pot Reaction for 1,2,4-Oxadiazole Synthesis." Synlett, 2006(11), 1765-1767.
Refinement of analytical techniques for detecting impurities in 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Welcome to the technical support center for the analytical characterization of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting issues related to impurity detection in this active pharmaceutical ingredient (API). Our focus is on the practical application and causal reasoning behind analytical choices, ensuring robust and reliable results.
Understanding the Impurity Landscape
Effective impurity analysis begins with a foundational understanding of where potential impurities originate. For 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, impurities can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, which form during storage or under stress conditions.
A common synthetic pathway to this class of compounds involves the cyclization of an amidoxime with a suitable carbonyl source.[1][2] For our target molecule, this typically means reacting 2-chlorobenzamidoxime with a C1 synthon like an oxalate ester. The 1,2,4-oxadiazole ring, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[3][4]
Table 1: Potential Impurities in 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
| Impurity Type | Potential Compound | Origin | Recommended Primary Analytical Technique |
| Process-Related | 2-Chlorobenzonitrile | Starting material for amidoxime | HPLC-UV, GC-MS |
| 2-Chlorobenzamidoxime | Unreacted intermediate | HPLC-UV | |
| Oxalic acid / Oxalate Esters | Unreacted cyclization agent | HPLC-UV (with appropriate column/mobile phase), IC | |
| Isomeric Oxadiazoles | Side reaction during cyclization | HPLC-UV/MS | |
| Degradation | 2-Chlorobenzamide | Hydrolytic product of nitrile impurity | HPLC-UV/MS |
| Ring-Opened Products (e.g., N-(2-chlorobenzoyl)urea derivatives) | Hydrolysis of the oxadiazole ring | HPLC-MS | |
| Residual Solvents | Ethanol, Pyridine, DMSO, Acetonitrile | Synthesis, purification, and processing | Headspace GC-MS |
General Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying and characterizing unknown peaks in your chromatograms.
Caption: A logical workflow for impurity identification and characterization.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying impurities in non-volatile organic molecules like 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol.[5][6] A reversed-phase method using a C18 column is typically the starting point.[7]
Q1: My main peak is tailing or fronting. What is the cause and how can I fix it?
Answer: Poor peak shape is a common issue that compromises resolution and integration accuracy.
-
Causality (Tailing):
-
Secondary Silanol Interactions: The hydroxyl group on the oxadiazole ring can engage in secondary interactions with residual, uncapped silanols on the silica-based C18 column. This causes a portion of the analyte to be retained longer, resulting in a tail.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[8]
-
Column Degradation: A void at the column inlet or contamination can disrupt the sample band, causing tailing.
-
-
Causality (Fronting):
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 40% acetonitrile) will cause the sample band to spread prematurely.
-
Column Overload (Less Common): In some cases, severe overload can also manifest as fronting.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pKa of the hydroxyl group on the oxadiazol-5-ol ring is critical. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous portion of the mobile phase to lower the pH to around 2.5-3.0 will suppress the ionization of the hydroxyl group and residual silanols, minimizing secondary interactions.[4]
-
Reduce Injection Volume/Concentration: Perform a dilution series of your sample. If peak shape improves with lower concentration, you are likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Check Column Health: If the problem persists, flush the column or try replacing it with a new one. A guard column can help extend the life of your analytical column.[9]
-
Q2: I'm seeing "ghost peaks" – peaks that appear in my blank injections. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that are not from the injected sample and often indicate system contamination.
-
Causality:
-
Injector Carryover: Residual sample from a previous, more concentrated injection can be retained in the injector loop or needle and elute in a subsequent run.
-
Mobile Phase Contamination: Impurities in the solvents (especially water) or bacterial growth can accumulate on the column and elute as peaks, particularly during gradient runs.[7]
-
Sample Degradation in Autosampler: The target molecule can degrade in the autosampler vial over time, especially if the sample is dissolved in a non-ideal solvent or if the vial is not temperature-controlled. The 1,2,4-oxadiazole ring is known to be susceptible to hydrolysis.[3][4]
-
-
Troubleshooting Steps:
-
Optimize Needle Wash: Increase the volume and/or strength of the needle wash solvent in your autosampler settings. A wash solution containing a high percentage of organic solvent is often effective.
-
Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[7] Filter aqueous phases to remove particulates.
-
Investigate Sample Stability: Analyze a freshly prepared sample immediately. Compare this to a sample that has been sitting in the autosampler for several hours. If new peaks appear, you may need to use a temperature-controlled autosampler or reduce the run sequence time.
-
Q3: My retention times are shifting between injections. Why is this happening?
Answer: Unstable retention times make peak identification unreliable and are a sign of an unstable system.
-
Causality:
-
Inconsistent Mobile Phase Composition: Poorly mixed mobile phases or malfunctioning pump proportioning valves can cause the solvent ratio to fluctuate.[9]
-
Temperature Fluctuations: Column temperature has a significant effect on retention. Even minor changes in ambient lab temperature can cause drift if a column oven is not used.
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions for the next injection.
-
Changing pH: If using a buffered mobile phase near the pKa of the buffer, small changes in preparation can lead to significant pH shifts, affecting retention.
-
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure solvents are thoroughly degassed, as dissolved air can form bubbles in the pump heads, causing pressure fluctuations and unstable flow.[8]
-
Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible chromatography.[6]
-
Ensure Adequate Equilibration: A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column for re-equilibration after a gradient run.
-
Prepare Buffers Carefully: Weigh buffer components accurately and always verify the pH after preparation.
-
Protocol: Starting RP-HPLC Method for Impurity Profiling
This method serves as a robust starting point for the analysis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol and its impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many small molecules.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to suppress ionization and improve peak shape.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient is essential for eluting both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) at 235 nm | Allows for peak purity assessment and detection of chromophoric impurities.[6][10] |
| Injection Vol. | 10 µL | A typical volume; adjust based on sample concentration. |
| Sample Prep. | Dissolve in Acetonitrile/Water (50:50) to 0.5 mg/mL | Balances solubility and compatibility with the initial mobile phase. |
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[1]
Q1: I am analyzing for residual solvents, but my API peak is overwhelming the chromatogram. How can I avoid this?
Answer: This is a common challenge when analyzing trace-level volatile compounds in a non-volatile API matrix.
-
Causality: The API itself is not volatile and will not pass through the GC column. Instead, it deposits in the high-temperature inlet, where it can degrade or slowly bleed into the column, causing a broad, rolling baseline and potentially contaminating the system.
-
Troubleshooting Steps:
-
Use Headspace Analysis: The definitive solution is to use a headspace autosampler. In this technique, the sample vial is heated to a specific temperature, allowing the volatile residual solvents to partition into the gas phase (the "headspace") above the sample. The autosampler then injects only this gas, leaving the non-volatile API behind in the vial. This completely eliminates matrix interference and protects the GC system.
-
Optimize Inlet Temperature: If direct injection must be used, lower the inlet temperature to the minimum required to volatilize your target solvents without causing excessive API degradation.
-
Use an Inlet Liner with Glass Wool: A deactivated glass wool plug in the inlet liner can help trap non-volatile matrix components, preventing them from entering the analytical column. Be sure to replace the liner frequently.
-
Q2: I have identified an unknown peak by GC-MS. How can I be sure of its identity?
Answer: Mass spectral library matching is a powerful tool, but it is not infallible and requires careful interpretation and confirmation.
-
Causality: A high library match score (e.g., >90%) suggests a likely structure, but co-eluting compounds or similar fragmentation patterns between isomers can be misleading.
-
Troubleshooting Steps:
-
Analyze a Certified Reference Standard: The only way to be 100% certain of an impurity's identity and retention time is to purchase a certified reference standard of the suspected compound and analyze it under the exact same GC-MS conditions.
-
Examine the Mass Spectrum Manually: Do not rely solely on the library match score. Look at the molecular ion (if present) and key fragment ions. Does the fragmentation pattern make chemical sense for the proposed structure? For example, the presence of a chlorine atom from the 2-chlorophenyl moiety should be evident from its characteristic isotopic pattern (M+2 peak is ~33% of the M peak).
-
Consider the Process: Is the proposed impurity a plausible starting material, reagent, or by-product from the known synthesis route? Chemical context is crucial for confirming an identification.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters I need to evaluate when validating my impurity method according to ICH Q2(R1) guidelines?
Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[11] For impurity methods, the key validation characteristics are:
Table 2: ICH Q2(R1) Validation Parameters for Impurity Methods
| Parameter | Purpose | How to Assess |
| Specificity | To ensure the method can separate and detect the analyte from impurities, degradants, and matrix components.[12] | Analyze spiked samples containing all potential impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) to generate degradants and demonstrate peak purity.[13] |
| Limit of Detection (LOD) | The lowest amount of impurity that can be detected but not necessarily quantified. | Typically determined by signal-to-noise ratio (e.g., S/N of 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of impurity that can be quantified with suitable precision and accuracy.[12] | Typically determined by signal-to-noise ratio (e.g., S/N of 10:1) and confirmed by analyzing standards at the LOQ level to ensure acceptable precision and accuracy. |
| Accuracy | The closeness of the test results to the true value. | Analyze samples spiked with known amounts of impurity standards at different levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] | Includes Repeatability (same lab, analyst, instrument, short interval) and Intermediate Precision (different days, analysts, or equipment). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the impurity. | Analyze a series of standards over a specified range (e.g., from LOQ to 150% of the specification limit) and perform linear regression analysis. |
| Range | The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Derived from the linearity, accuracy, and precision data. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results. |
Q2: How can spectroscopic methods like NMR or IR help in my impurity analysis?
Answer: Spectroscopic techniques are invaluable for structural elucidation and are often used orthogonally to chromatography.
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure determination of an unknown impurity.[14] Once an impurity is isolated (e.g., by preparative HPLC), 1H and 13C NMR can provide a complete map of the carbon-hydrogen framework. 2D NMR techniques (like COSY and HMBC) can establish connectivity and confirm the final structure. NMR can also be used for quantitative purposes (qNMR) without the need for a specific reference standard for that impurity.
-
Infrared (IR) Spectroscopy: IR is excellent for identifying the presence or absence of key functional groups. For example, in the context of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, you could use IR to confirm the presence of the -OH group (broad peak ~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and the C=N bond of the oxadiazole ring (~1610-1650 cm⁻¹).[4] It can be a quick identity check for isolated impurities.
Q3: When should I use HPLC versus GC for impurity profiling?
Answer: The choice depends entirely on the physical properties of the impurities you expect to find.
-
Use HPLC for:
-
The main API (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol) and its non-volatile or thermally unstable impurities.
-
Process-related impurities like unreacted starting materials (e.g., 2-chlorobenzamidoxime) and intermediates.
-
Degradation products, which are typically of similar or greater polarity and lower volatility than the API.
-
-
Use GC (with Headspace) for:
-
Residual Solvents: This is the primary application. GC is ideal for separating and quantifying volatile organic compounds (e.g., ethanol, toluene, acetone) used during synthesis and purification.
-
Volatile Reagents or By-products: If any low molecular weight, volatile reagents are used in the synthesis, GC is the appropriate technique to test for their presence in the final API.
-
References
-
ResearchGate. (2025, August 7). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Available from: [Link]
-
PubMed. (2012, September 15). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available from: [Link]
-
PMC. (n.d.). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Available from: [Link]
-
PubMed. (2018, March 15). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Available from: [Link]
-
ACS Chemical Biology. (2023, July 1). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Available from: [Link]
-
Thieme Connect. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Available from: [Link]
-
ResearchGate. (2025, August 9). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Available from: [Link]
-
Chromatography Online. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Available from: [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]
-
RJPT. (2020, December 17). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]
-
MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available from: [Link]
-
ResearchGate. (2025, August 7). Synthesis of 1,2,4-Oxadiazoles. Available from: [Link]
-
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Available from: [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]5_en.pdf)
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 11. journaljpri.com [journaljpri.com]
- 12. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol against Established EGFR Inhibitors
Introduction
In the landscape of modern oncology, protein kinase inhibitors have revolutionized treatment paradigms for numerous cancers.[1] The success of targeted therapies, such as those aimed at the Epidermal Growth Factor Receptor (EGFR), relies on the continual discovery and rigorous evaluation of novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved selectivity.[2] The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to participate in key binding interactions, making it a valuable scaffold for drug design.
This guide presents a comprehensive framework for the comparative analysis of a novel kinase inhibitor. We will use the hypothetical compound 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol , hereafter referred to as CPO , as a case study. We will postulate that CPO was identified as a hit in a high-throughput screen targeting EGFR. Its performance will be objectively compared against two clinically established EGFR inhibitors: Gefitinib , a first-generation reversible inhibitor, and Osimertinib , a third-generation irreversible inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step.
Section 1: The Target - Understanding the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] In many cancers, particularly non-small-cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[4] Therefore, inhibiting this pathway is a validated therapeutic strategy.[5] The primary signaling cascades downstream of EGFR activation are the MAPK and PI3K/Akt pathways, both of which promote cell growth and survival.[3][6]
The choice to compare CPO against both first and third-generation inhibitors is deliberate. It allows for a comprehensive assessment of its potential, benchmarking it against a well-established but resistance-prone agent (Gefitinib) and a modern therapeutic designed to overcome those resistance mechanisms (Osimertinib).
Caption: The EGFR signaling cascade leading to cell proliferation.
Section 2: The Inhibitors - A Comparative Overview of Binding Mechanisms
Understanding how an inhibitor interacts with its target is fundamental to interpreting its biological activity. Kinase inhibitors are broadly classified based on their binding mode to the ATP-binding site.
-
CPO (Hypothetical) : As a novel hit, its mechanism is unknown. We hypothesize it acts as a Type I inhibitor , binding to the active conformation of the EGFR kinase domain and competing directly with ATP. This is a common mechanism for newly discovered kinase inhibitors.[7]
-
Gefitinib : A first-generation, reversible Type I inhibitor .[8] It competes with ATP at the tyrosine kinase binding site, effectively blocking the autophosphorylation and downstream signaling of both wild-type and certain activating mutant forms of EGFR.[3][4]
-
Osimertinib : A third-generation, irreversible inhibitor . It is designed to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of EGFR.[7] This allows it to potently inhibit not only the common activating mutations (e.g., L858R, Del19) but also the T790M resistance mutation, which is a primary cause of failure for first-generation inhibitors.[8]
Section 3: Experimental Protocol 1: In Vitro Biochemical Potency Assay
Scientific Rationale: The first critical step is to determine the direct inhibitory effect of CPO on the purified EGFR kinase enzyme and compare its potency (IC50) with our reference compounds. An in vitro biochemical assay isolates the enzyme from the complexities of a cellular environment, ensuring that the measured activity is a direct result of target engagement.[9] We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. The signal positively correlates with kinase activity.[10]
Detailed Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition
This protocol is optimized for a 384-well plate format.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[10]
-
Compound Dilution : Prepare a 10-point serial dilution series for CPO, Gefitinib, and Osimertinib in 100% DMSO, starting at a 100X final concentration. Then, perform an intermediate dilution to create a 5X stock in the Kinase Buffer. This minimizes the final DMSO concentration in the assay to a tolerable level (typically ≤1%).[11]
-
Enzyme Preparation : Dilute recombinant human EGFR kinase (wild-type, L858R mutant, and L858R/T790M double mutant) in cold Kinase Buffer to a 2X working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve to find a concentration that yields ~10-30% ATP-to-ADP conversion in the desired reaction time.[10]
-
Substrate/ATP Mix : Prepare a 2X solution containing a suitable peptide substrate for EGFR (e.g., Poly(Glu,Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be at or near its Km value for EGFR to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction :
-
Dispense 2.5 µL of the 5X inhibitor solutions (or vehicle control, 5% DMSO in buffer) into the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well.
-
For irreversible inhibitors like Osimertinib, pre-incubate the plate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix to all wells, bringing the final volume to 10 µL.
-
Mix gently on a plate shaker and incubate at 30°C for 60 minutes. The incubation time must be within the linear range of the enzymatic reaction.[12]
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
-
Hypothetical Data Summary: Biochemical Potency (IC50, nM)
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (L858R/T790M) |
| CPO (Hypothetical) | 15 nM | 8 nM | >10,000 nM |
| Gefitinib | 25 nM | 10 nM | >10,000 nM |
| Osimertinib | 12 nM | 1 nM | 18 nM |
This data is for illustrative purposes only.
Section 4: Experimental Protocol 2: Cell-Based Proliferation Assay
Scientific Rationale: While biochemical assays measure direct target inhibition, they do not predict an inhibitor's efficacy in a biological system.[13] A cell-based assay is crucial to assess factors like cell membrane permeability, engagement with the target in its native environment, and the ultimate effect on cancer cell proliferation.[14] We will use non-small-cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses to evaluate the inhibitors' cellular potency (GI50).
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Culture and Seeding :
-
Culture the following NSCLC cell lines under standard conditions:
-
A549 : EGFR wild-type.
-
PC-9 : EGFR exon 19 deletion (sensitive to 1st-gen inhibitors).
-
NCI-H1975 : EGFR L858R and T790M mutations (resistant to 1st-gen inhibitors).
-
-
Trypsinize and count the cells. Seed them into 96-well, opaque-walled plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of CPO, Gefitinib, and Osimertinib in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours.
-
-
Viability Measurement :
-
Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression fit.
-
Hypothetical Data Summary: Cellular Potency (GI50, nM)
| Inhibitor | A549 (EGFR-WT) | PC-9 (EGFR-del19) | H1975 (EGFR-L858R/T790M) |
| CPO (Hypothetical) | 8,500 nM | 45 nM | >20,000 nM |
| Gefitinib | 9,200 nM | 30 nM | >20,000 nM |
| Osimertinib | 2,100 nM | 15 nM | 50 nM |
This data is for illustrative purposes only.
Section 5: Synthesis and Discussion
The comparative analysis, based on our hypothetical data, allows for a structured evaluation of our novel compound, CPO.
-
Potency and Selectivity : The biochemical data suggests that CPO is a potent inhibitor of both wild-type and L858R-mutant EGFR, with an IC50 profile similar to Gefitinib. The cellular data corroborates this, showing potent growth inhibition in the EGFR-mutant PC-9 cell line but poor activity against the wild-type A549 line. This indicates a desirable selectivity for mutant EGFR over wild-type, which could translate to a better therapeutic window.
-
Mechanism of Resistance : Both the biochemical and cellular assays demonstrate a critical weakness: CPO is completely inactive against the T790M resistance mutation. Its profile almost perfectly mirrors that of the first-generation inhibitor Gefitinib. This finding is pivotal, as it immediately classifies CPO, in its current form, as being susceptible to the most common on-target resistance mechanism for this class of drugs.[8]
-
Comparison with Osimertinib : The contrast with Osimertinib is stark. Osimertinib maintains potent activity against the T790M mutant in both biochemical and cellular contexts, highlighting the strategic advantage of its irreversible, covalent mechanism of action.[8]
This comparative guide demonstrates a logical, multi-step process for evaluating a novel kinase inhibitor. Our case study of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol (CPO) reveals a compound with a hypothetical profile characteristic of a first-generation EGFR inhibitor. While potent against sensitive mutations, its failure to inhibit the T790M resistance mutation limits its therapeutic potential as a standalone agent in the current treatment landscape.
The true value of this analysis lies in the clear, data-driven path forward it provides. Future research on the CPO scaffold should focus on:
-
Structural Biology : Obtaining a co-crystal structure of CPO bound to the EGFR kinase domain to understand its binding mode and identify opportunities for modification.
-
Medicinal Chemistry : Using the structural information to design new analogs that can either avoid the steric hindrance from the T790M mutation or be modified to form a covalent bond with Cys797, mimicking the strategy of third-generation inhibitors.
-
Selectivity Profiling : Screening CPO against a broad panel of kinases to understand its off-target activities and ensure its selectivity for EGFR.
By systematically benchmarking novel compounds against established drugs, we can rapidly identify both the promise and the pitfalls of new chemical matter, accelerating the journey toward more effective and durable cancer therapies.
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A Comparative Guide to the Biological Target Validation of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, objective comparison of experimental strategies for the biological target validation of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, a compound representative of the versatile 1,2,4-oxadiazole class known for a wide spectrum of biological activities.[1][2][3][4][5][6][7][8] Given that the specific biological target of this molecule is not yet fully elucidated, this guide will focus on a comprehensive, multi-pronged approach to first identify and then validate its molecular target. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.
The validation of a drug's biological target is a cornerstone of modern drug discovery, directly impacting the likelihood of clinical success.[9][10] A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from poor target engagement or an incomplete understanding of the drug's mechanism of action.[10] Therefore, a robust and systematic validation process is not just a regulatory hurdle but a fundamental scientific necessity.
This guide will compare and contrast several state-of-the-art techniques for target identification and validation, providing the theoretical basis and practical protocols for their implementation. We will explore both in vitro biochemical methods and in situ cell-based assays, culminating in a holistic strategy for confidently identifying the biological target of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol.
I. Foundational Approaches: Initial Target Identification Strategies
Before direct target validation can occur, a putative target or a set of candidate targets must be identified. For a novel compound like 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, a combination of computational and experimental screening methods is often employed.
A. Affinity-Based Proteomics for Target Discovery
A powerful and unbiased method for identifying the direct binding partners of a small molecule is affinity-based protein profiling.[11][12] This approach utilizes a modified version of the compound of interest to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.
The general workflow for an affinity-based pull-down assay is depicted below.
Caption: Workflow for an affinity-based pull-down assay.
-
Probe Synthesis: Synthesize an analog of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol with a linker and a biotin tag. It is crucial to test that the modified compound retains its biological activity to ensure the tag does not interfere with target binding.
-
Cell Lysate Preparation: Culture and lyse cells relevant to the compound's observed phenotypic effect.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-protein complexes.[12]
-
Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe-protein complexes.[12]
-
Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.
Comparison with Other Initial Screening Methods:
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | Physical isolation of binding partners. | Unbiased; identifies direct binders. | Requires chemical modification of the compound; potential for false positives from non-specific binding.[12] |
| Phenotypic Screening | Identifies compounds that produce a desired cellular or organismal phenotype. | High physiological relevance; discovers novel mechanisms. | The molecular target is not directly identified and requires subsequent deconvolution.[13] |
| Genetic Screens (e.g., CRISPR) | Identifies genes that, when perturbed, alter the sensitivity to the compound. | Can reveal pathways and indirect targets. | Does not confirm direct binding; can be complex to interpret.[13] |
II. In Vitro Validation: Confirming Direct Target Interaction
Once a candidate target protein is identified, the next step is to confirm a direct interaction in a controlled, cell-free environment using biochemical assays.[10][14][15] These assays provide quantitative data on binding affinity and functional modulation.
A. Enzyme Activity Assays
If the putative target is an enzyme, the most direct way to validate the interaction is to measure the effect of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol on its catalytic activity.
Assuming the identified target is a protein kinase:
-
Reagents: Purified recombinant kinase, kinase substrate (peptide or protein), ATP, and a detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol.
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the compound at various concentrations.
-
Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase.
-
Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which first depletes the remaining ATP and then converts the ADP produced into a luminescent signal.
-
Data Analysis: Measure luminescence. A decrease in signal indicates kinase inhibition. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
B. Binding Assays
Binding assays directly measure the physical interaction between the compound and the target protein, providing key parameters like the dissociation constant (Kd).
Comparison of In Vitro Assays:
| Assay Type | What it Measures | Key Output | Use Case |
| Enzyme Activity Assay | Functional modulation of an enzyme. | IC50/EC50 | For enzymatic targets (kinases, proteases, etc.).[15] |
| Fluorescence Polarization (FP) | Binding event causing a change in the rotation of a fluorescently labeled ligand. | Kd | When a suitable fluorescent probe is available.[15] |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding of an analyte to an immobilized ligand. | Kd, Kon, Koff | Detailed kinetic analysis of binding.[9] |
III. In-Cell Validation: Confirming Target Engagement in a Physiological Context
While in vitro assays are crucial, they do not confirm that the compound can enter the cell and bind to its target in the complex intracellular environment.[16][17] Cellular target engagement assays are therefore essential.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying drug-target interactions in intact cells and tissues.[18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[18]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with varying concentrations of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[18]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18][22]
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles.[18]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[18][22]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[21]
B. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another in-cell method that measures compound binding to a target protein in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound for binding.[23]
Comparison of In-Cell Target Engagement Assays:
| Assay | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Label-free for the compound; applicable to any soluble protein with a suitable antibody.[18][20] | Requires a specific antibody for detection; less amenable to high-throughput screening. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target. | High-throughput compatible; provides quantitative affinity data (IC50) in live cells.[23] | Requires genetic modification of cells to express the fusion protein; relies on the availability of a suitable tracer. |
| In-Cell Hunter™/Pulse™ | Enzyme fragment complementation (EFC) assays linked to protein stability or turnover. | Homogeneous, simple protocol with a chemiluminescent readout; high-throughput amenable.[16][24] | Requires engineering of the target protein. |
IV. A Holistic Strategy for Target Validation
A robust validation of the biological target for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol requires the integration of data from multiple orthogonal assays.[13][25] No single experiment is sufficient to definitively prove target engagement and functional relevance.
Caption: An integrated workflow for target validation.
By following this logical progression from unbiased target discovery to rigorous in vitro and in-cell validation, researchers can build a compelling case for the biological target of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol. This multi-faceted approach, grounded in orthogonal methodologies, provides the necessary scientific rigor to advance promising compounds into the next phase of drug development.
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A Comparative Benchmark of the Anti-Proliferative Efficacy of 1,2,4-Oxadiazole Derivatives Against Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic core in the design of new anticancer drugs, demonstrating significant anti-proliferative activity across a range of cancer cell lines.[1] This guide provides a comprehensive benchmark of the anti-proliferative effects of select 1,2,4-oxadiazole derivatives against well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, 5-Fluorouracil, and Erlotinib. Through a detailed comparison of their in vitro cytotoxicity, mechanisms of action, and the experimental protocols used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance the field of cancer therapeutics.
Introduction to 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[2] In the context of cancer, derivatives of this scaffold have been shown to exhibit potent cytotoxic effects, often with novel mechanisms of action that differ from traditional chemotherapeutics. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological profiles, making them an attractive class of compounds for targeted cancer therapy.
Comparative Anti-Proliferative Activity: A Data-Driven Analysis
The cornerstone of evaluating any potential anticancer agent is the quantitative assessment of its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the proliferation of 50% of a cancer cell population. This section presents a comparative analysis of the IC50 values of representative 1,2,4-oxadiazole derivatives alongside standard chemotherapeutic agents across a panel of human cancer cell lines.
It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is curated from studies where direct comparisons were made or where experimental conditions were sufficiently similar to allow for a reasonable benchmark.
Table 1: Comparative IC50 Values (µM) of 1,2,4-Oxadiazole Derivatives and Standard Drugs Against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) | Reference(s) |
| 1,2,4-Oxadiazole Derivatives | |||||
| Derivative 7b (linked to 5-FU) | 0.011 ± 0.009 | 0.053 ± 0.0071 | - | - | [3] |
| Derivative 9c | 0.19 | - | - | 1.17 | [2] |
| Derivative 17a | 0.65 | - | - | - | [2] |
| Standard Drugs | |||||
| Doxorubicin | 2.5 | > 20 | 2.9 | 1.9 (µg/ml) | [4][5][6] |
| Cisplatin | - | 12.74 ± 1.26 | 4.00 ± 0.47 | - | [7] |
| 5-Fluorouracil | 3.8 | - | - | 11.3 (3 days) | [8][9] |
| Erlotinib | - | >20 | - | - | [10] |
Note: The IC50 values can vary significantly based on the duration of drug exposure and the specific assay used. The data in this table should be considered as a comparative snapshot. For rigorous analysis, it is always recommended to perform side-by-side experiments under identical conditions.
Unraveling the Mechanisms of Action
The therapeutic potential of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular pathways through which a compound exerts its effects is critical for identifying patient populations who are most likely to respond and for designing rational combination therapies.
1,2,4-Oxadiazole Derivatives: A Multi-Targeted Approach
Recent research has revealed that 1,2,4-oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
-
c-Myc Inhibition: Some derivatives have been shown to target the c-Myc oncogene, a critical regulator of cell proliferation, by stabilizing G-quadruplex structures in its promoter region, thereby repressing its transcription.[11][12]
-
EGFR and BRAF Inhibition: Other derivatives have been designed to inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, which are crucial drivers in many cancers.[1]
-
Induction of Apoptosis: A common downstream effect of many 1,2,4-oxadiazole compounds is the induction of programmed cell death, or apoptosis, often through the activation of caspase cascades.[2]
Standard Chemotherapeutic Drugs: Established Mechanisms
The comparator drugs in this guide have well-characterized mechanisms of action:
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[1][4][13] It also generates reactive oxygen species, contributing to its cytotoxicity.[1]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA helix, inhibit DNA replication, and trigger apoptosis.[3][7][14]
-
5-Fluorouracil (5-FU): An antimetabolite that, once converted to its active metabolites, inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[15][16] It can also be incorporated into RNA, disrupting its function.[16]
-
Erlotinib: A tyrosine kinase inhibitor that specifically targets the EGFR.[10][17] By blocking the ATP-binding site of the EGFR's intracellular domain, it inhibits the downstream signaling pathways that drive cell proliferation.[10][17]
Visualizing the Molecular Battleground: Signaling Pathways
To provide a clearer understanding of the molecular targets and pathways involved, the following diagrams, generated using Graphviz, illustrate the key signaling cascades affected by 1,2,4-oxadiazole derivatives and the standard drugs.
Caption: EGFR and MAPK/PI3K signaling pathways and points of inhibition.
Caption: Mechanisms of DNA damage and c-MYC regulation by various agents.
Standard Operating Procedures: Experimental Protocols for Anti-Proliferative Assays
The reproducibility and reliability of in vitro anti-proliferative data are paramount. This section provides detailed, step-by-step protocols for three commonly employed assays for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-oxadiazole derivatives and standard drugs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[6]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates five times with slow-running tap water to remove the TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Measure the absorbance at 510 nm.
-
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of cell reproductive viability.[2]
Principle: The clonogenic assay determines the long-term effects of a cytotoxic agent on the ability of cells to proliferate and form colonies.
Protocol:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the cancer cells.
-
Treat the cells in suspension or after plating with the desired concentrations of the test compounds for a specified duration.
-
-
Cell Plating:
-
After treatment, wash the cells and re-suspend them in fresh medium.
-
Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.
-
-
Colony Counting:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile and potent platform for the development of novel anti-proliferative agents. The data presented in this guide demonstrates that certain 1,2,4-oxadiazole derivatives exhibit comparable, and in some cases superior, cytotoxicity to established chemotherapeutic drugs in vitro. Their diverse mechanisms of action, including the ability to target key oncogenic signaling pathways, offer the potential for more targeted and effective cancer therapies.
As senior application scientists, it is our recommendation that future research should focus on:
-
In vivo efficacy studies: To translate the promising in vitro results into a preclinical setting.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
-
Structure-activity relationship (SAR) studies: To further optimize the potency and selectivity of the 1,2,4-oxadiazole scaffold.
-
Combination studies: To explore synergistic effects with existing anticancer drugs.
By leveraging the methodologies and comparative data outlined in this guide, the scientific community can accelerate the development of the next generation of 1,2,4-oxadiazole-based cancer therapeutics.
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- MTT Cell Assay Protocol. (n.d.).
- Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. (2025, January 22). MDPI.
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- EGFR interactive p
- Epidermal Growth Factor Receptor (EGFR) Signaling. (n.d.). Sigma-Aldrich.
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- Clonogenic Assay. (n.d.).
- CA050 1000 assays The sulforhodamine B (SRB) cytotoxicity assay, which was developed in 19. (n.d.). Lab Unlimited.
- The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. (2023, December 12). MDPI.
- Small-Molecule Inhibitors of the Myc Oncoprotein. (n.d.). PMC.
- ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric). (2025, June 13). Abcam.
- In vitro evaluation of anticancer drugs in relation to development of drug resistance in the human tumor clonogenic assay. (n.d.). PubMed.
- Strategies to Inhibit Myc and Their Clinical Applicability. (2017, February 22). Frontiers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
